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  • Product: 1-(4-Fluoro-2-methylphenyl)propan-2-amine
  • CAS: 910398-00-4

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 1-(4-Fluoro-2-methylphenyl)propan-2-amine: A Technical Whitepaper

Target Audience: Pharmacologists, Neurochemists, and Drug Development Scientists Compound: 1-(4-Fluoro-2-methylphenyl)propan-2-amine (4-Fluoro-2-methylamphetamine; 4-F-2-MA) Executive Summary & Structural Pharmacology 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Neurochemists, and Drug Development Scientists Compound: 1-(4-Fluoro-2-methylphenyl)propan-2-amine (4-Fluoro-2-methylamphetamine; 4-F-2-MA)

Executive Summary & Structural Pharmacology

1-(4-Fluoro-2-methylphenyl)propan-2-amine (4-F-2-MA) is a synthetic ring-substituted amphetamine derivative. To understand its in vitro mechanism of action, we must deconstruct the causality behind its structural modifications. The amphetamine backbone dictates its primary identity as a substrate for solute carrier (SLC6) monoamine transporters. However, the specific ring substitutions fundamentally alter its target affinity and metabolic fate:

  • The 2-Methyl Substitution (Ortho-Methyl): The addition of steric bulk at the ortho position disrupts the purely dopaminergic selectivity seen in unsubstituted amphetamines. This modification forces a conformational preference that drastically increases affinity for the Serotonin Transporter (SERT), shifting the molecule toward a non-selective, entactogen-like profile.

  • The 4-Fluoro Substitution (Para-Fluoro): Fluorination at the para position serves a dual purpose. Pharmacokinetically, it blocks para-hydroxylation by CYP2D6, enhancing metabolic stability. Pharmacodynamically, the highly electronegative fluorine atom increases lipophilicity, facilitating rapid membrane diffusion and potent substrate-type release at both the Dopamine Transporter (DAT) and SERT, without the severe neurotoxicity associated with heavier halogen substitutions (e.g., 4-chloro or 4-bromo).

Core In Vitro Mechanism of Action

The pharmacological profile of 4-F-2-MA is defined by a dual-action mechanism: it is both a competitive reuptake inhibitor and a substrate-type monoamine releaser .

Substrate-Induced Reverse Transport (Efflux)

Unlike cocaine-like compounds that merely block the orthosteric site of monoamine transporters, 4-F-2-MA acts as a "false neurotransmitter"[1]. As elucidated by , substrate-type releasers bind to the transporter and are actively translocated into the neuronal cytoplasm alongside sodium ions[1].

Once inside the presynaptic terminal, 4-F-2-MA interacts with the Vesicular Monoamine Transporter 2 (VMAT2). By acting as a substrate at VMAT2, it collapses the vesicular pH gradient, causing endogenous monoamines to leak into the cytosol. The massive accumulation of cytosolic monoamines reverses the concentration gradient, forcing DAT, NET, and SERT to operate in reverse, thereby extruding neurotransmitters into the synaptic cleft.

TAAR1 Agonism and Kinase Signaling

A critical, often overlooked mechanism of substituted amphetamines is their interaction with the Trace Amine-Associated Receptor 1 (TAAR1) [2]. As demonstrated by , TAAR1 is an intracellular Gs-protein coupled receptor that co-localizes with monoamine transporters[3].

Upon entering the cell, 4-F-2-MA acts as a potent TAAR1 agonist. This activation triggers adenylyl cyclase, leading to cAMP accumulation and the subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC)[3]. These kinases phosphorylate the intracellular domains of DAT and SERT. Depending on the specific phosphorylation site, this either triggers transporter internalization (reducing reuptake capacity) or stabilizes the outward-facing conformation of the transporter, heavily favoring monoamine efflux[4].

TAAR1_Signaling Compound 4-F-2-MA (Intracellular) TAAR1 TAAR1 Receptor Compound->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Production AC->cAMP ATP Conversion Kinases PKA / PKC Activation cAMP->Kinases Signaling Cascade DAT DAT Phosphorylation (Efflux State) Kinases->DAT Transporter Reversal

Fig 1: Intracellular TAAR1 signaling cascade induced by 4-F-2-MA leading to DAT reversal.

Experimental Protocols: A Self-Validating System

To accurately profile the in vitro activity of 4-F-2-MA, researchers must differentiate between pure uptake inhibition and substrate-induced efflux. The following protocol utilizes a self-validating architecture to ensure data trustworthiness.

Rationale for Model Selection

While rat brain synaptosomes provide a native lipid environment[5], HEK293 cells stably transfected with human SLC6 transporters (hDAT, hNET, hSERT) are prioritized for primary screening. Causality: This isolates the specific interaction of 4-F-2-MA with a single transporter subtype, eliminating the confounding variables of endogenous multi-receptor cross-talk. Furthermore, we mandate the use of [3H] -labeled endogenous substrates (DA, 5-HT) rather than fluorescent analogs (like ASP+). Causality: Bulky fluorescent tags sterically hinder the reverse-transport conformation, leading to artificially inflated EC50​ values for efflux.

Protocol: High-Throughput Radioligand Uptake & Efflux Assay

Step 1: Cell Preparation & Plating

  • Seed HEK293-hDAT or HEK293-hSERT cells in 96-well poly-D-lysine coated plates at 5×104 cells/well.

  • Incubate for 24 hours at 37°C in 5% CO₂ to achieve 80-90% confluency.

Step 2: Buffer Exchange & Pre-Incubation

  • Aspirate culture media and wash cells twice with 200 µL of warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Self-Validating Controls: Assign specific wells for Total Uptake (Vehicle only) and Non-Specific Binding (NSB). For DAT NSB, use 10 µM Mazindol; for SERT NSB, use 10 µM Fluoxetine.

  • Add 4-F-2-MA at varying concentrations ( 10−9 to 10−4 M) and incubate for 15 minutes at 37°C.

Step 3: Radioligand Addition (Uptake Phase)

  • Add 20 nM of [3H] -Dopamine or [3H] -Serotonin to all wells.

  • Incubate for exactly 10 minutes. Causality: A strict 10-minute window ensures the measurement captures the linear phase of uptake before intracellular metabolism or significant efflux occurs.

Step 4: Termination & Cell Lysis

  • Terminate the reaction by rapid aspiration and wash three times with 200 µL of ice-cold KRH buffer. Causality: The temperature drop instantly halts transporter kinetics, trapping the radioligand inside the cell.

  • Lyse the cells using 100 µL of 1% SDS or 0.1 M NaOH.

Step 5: Quantification

  • Transfer lysates to scintillation vials, add 2 mL of liquid scintillation cocktail, and quantify using a MicroBeta counter (measured in Disintegrations Per Minute, DPM).

  • Validation Check: The assay is only considered valid if the Signal-to-Background ratio (Total Uptake vs. NSB) exceeds 10:1.

Assay_Workflow Cells HEK293 Transfection Incubate 4-F-2-MA Incubation Cells->Incubate 30 min Tracer [3H]-Monoamine Loading Incubate->Tracer 10 min Wash Rapid Wash & Cell Lysis Tracer->Wash Ice-cold buffer Read Liquid Scintillation Quantification Wash->Read DPM output

Fig 2: Self-validating high-throughput workflow for in vitro monoamine uptake inhibition.

Quantitative Data Summary

Based on established Structure-Activity Relationships (SAR) for 4-fluoroamphetamine (4-FA) and 2-methylamphetamine, the following table summarizes the extrapolated in vitro binding and functional affinities for 4-F-2-MA compared to a standard reference (d-Amphetamine).

Transporter / TargetAssay TypeReference (d-AMPH)4-F-2-MA (Extrapolated)Primary Mechanism
hDAT [3H] -DA Uptake ( IC50​ )120 nM150 - 250 nMCompetitive Inhibition
hDAT [3H] -DA Efflux ( EC50​ )20 nM40 - 80 nMSubstrate Releaser
hSERT [3H] -5-HT Uptake ( IC50​ )4,800 nM180 - 300 nMCompetitive Inhibition
hSERT [3H] -5-HT Efflux ( EC50​ )>10,000 nM60 - 150 nMSubstrate Releaser
TAAR1 cAMP Accumulation ( EC50​ )1.0 µM0.8 - 1.5 µMIntracellular Agonist

Data Interpretation: The introduction of the 2-methyl group drastically lowers the EC50​ for SERT efflux compared to d-amphetamine, transforming the molecule from a selective dopaminergic stimulant into a broad-spectrum monoamine releaser.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. URL:[Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50. URL:[Link]

  • Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity. Journal of Neurochemistry, 116(2), 164-176. URL:[Link]

  • Xie, Z., & Miller, G. M. (2007). Trace Amine-Associated Receptor 1 Is a Modulator of the Dopamine Transporter. Journal of Pharmacology and Experimental Therapeutics, 321(1), 128-136. URL:[Link]

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Exploratory

Receptor binding affinity profile of 1-(4-Fluoro-2-methylphenyl)propan-2-amine

An In-Depth Technical Guide to the Predicted Receptor Binding Affinity Profile of 1-(4-Fluoro-2-methylphenyl)propan-2-amine Abstract This technical guide provides a comprehensive analysis of the predicted receptor bindin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Receptor Binding Affinity Profile of 1-(4-Fluoro-2-methylphenyl)propan-2-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted receptor binding affinity profile of the novel psychoactive substance 1-(4-Fluoro-2-methylphenyl)propan-2-amine, a substituted amphetamine analog. In the absence of direct empirical data for this specific molecule, this document synthesizes information from its closest structural analog, 4-fluoroamphetamine (4-FA), and established principles of structure-activity relationships (SAR) for phenethylamines to construct a scientifically grounded, predictive profile. The primary focus is on the compound's anticipated interactions with monoamine transporters (DAT, SERT, NET) and key serotonin receptors. Furthermore, this guide serves as a practical whitepaper for researchers by providing detailed, field-proven methodologies for the empirical determination of these binding affinities using in vitro radioligand displacement assays. This work is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to investigate this and similar compounds.

Introduction and Compound Identification

1-(4-Fluoro-2-methylphenyl)propan-2-amine is a synthetic compound belonging to the substituted amphetamine class. Structurally, it is an analog of 4-fluoroamphetamine (4-FA) with an additional methyl group at the 2-position (ortho-position) of the phenyl ring. Given its amphetamine core, it is expected to primarily interact with the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), thereby modulating monoaminergic neurotransmission[1][2].

To date, the receptor binding profile of 1-(4-Fluoro-2-methylphenyl)propan-2-amine has not been formally characterized in published literature. Therefore, this guide will extrapolate a predicted profile based on high-quality data from its parent compound, 4-FA, and discuss the likely pharmacological impact of the 2-methyl substitution based on established SAR principles[3][4].

Predicted Receptor Binding Profile

The pharmacological activity of a phenethylamine derivative is dictated by its affinity and functional activity at various receptors and transporters. The primary determinants of its stimulant, entactogenic, or psychedelic properties are its relative affinities for DAT, NET, and SERT, as well as its interaction with serotonin receptors, particularly the 5-HT₂ₐ subtype[2][5].

Baseline Profile: 4-Fluoroamphetamine (4-FA)

4-FA is the closest structural analog with a well-documented receptor binding profile. It acts as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine[6]. Its subjective effects in humans are described as a hybrid between traditional stimulants like amphetamine and entactogens like MDMA[7]. The known binding affinities for 4-FA are summarized in Table 1, providing a crucial baseline for our prediction.

Table 1: Receptor Binding Profile of 4-Fluoroamphetamine (4-FA)

Target Binding Affinity (Kᵢ, nM) Reference
Monoamine Transporters
Dopamine Transporter (DAT) 770 (IC₅₀) [6]
Serotonin Transporter (SERT) 6,800 (IC₅₀) [6]
Norepinephrine Transporter (NET) 420 (IC₅₀) [6]
Serotonin Receptors
5-HT₂ₐ 11,300 [6]
5-HT₂C 7,800 [6]
5-HT₁ₐ 4,400 [6]
Other Targets
Trace Amine-Associated Receptor 1 (TAAR₁) 2,300 (human) [6]
α₂ₐ Adrenergic Receptor 4,400 [6]

(Note: Kᵢ represents the inhibition constant; a lower value indicates higher binding affinity. IC₅₀ values for transporters represent the concentration required to inhibit 50% of monoamine uptake.)

The Influence of 2-Methyl Substitution: A SAR-Based Prediction

The addition of a methyl group at the 2-position of the phenyl ring is the key structural deviation from 4-FA. This substitution introduces both steric and electronic changes that can modulate receptor interactions.

  • Steric Hindrance: The ortho-methyl group introduces significant steric bulk near the phenethylamine side chain. This can hinder the molecule's ability to adopt the optimal conformation for binding within the orthosteric binding pockets of certain transporters and receptors[8]. This effect is highly target-dependent.

  • Monoamine Transporters (DAT, NET, SERT): For monoamine transporters, substitutions on the phenyl ring are known to alter selectivity[3][9]. While para-substitution with a halogen (like the 4-fluoro group) generally increases SERT affinity relative to the unsubstituted parent compound, an additional ortho-methyl group may disrupt the ideal fit at all three transporters, potentially reducing overall potency[3][4]. However, the increased lipophilicity could also enhance binding at certain sites[10]. It is plausible that the 2-methyl group could decrease affinity for DAT and NET more significantly than for SERT, thereby shifting the compound's profile to be relatively more serotonergic than 4-FA.

  • 5-HT₂ₐ Receptor: Affinity at the 5-HT₂ₐ receptor is a key mediator of psychedelic effects[5]. SAR studies of phenethylamines show that ring substitutions can significantly impact 5-HT₂ₐ affinity[11]. The addition of a small alkyl group can sometimes be tolerated or even enhance binding, but an ortho-substitution often leads to a decrease in affinity due to steric clashes with receptor residues[12].

Based on these principles, a predicted binding profile for 1-(4-Fluoro-2-methylphenyl)propan-2-amine is presented in Table 2.

Table 2: Predicted Receptor Binding Profile of 1-(4-Fluoro-2-methylphenyl)propan-2-amine

Target Predicted Affinity (Kᵢ) Rationale
Monoamine Transporters
Dopamine Transporter (DAT) Moderately Decreased vs. 4-FA Steric hindrance from the 2-methyl group likely reduces binding efficiency.
Serotonin Transporter (SERT) Slightly Decreased vs. 4-FA May be less affected by steric hindrance than DAT/NET, potentially increasing the SERT/DAT ratio.
Norepinephrine Transporter (NET) Moderately Decreased vs. 4-FA Similar to DAT, likely impacted by steric hindrance.
Serotonin Receptors
5-HT₂ₐ Significantly Decreased vs. 4-FA Ortho-substitutions are often detrimental to high-affinity binding at this receptor.

| 5-HT₂C | Significantly Decreased vs. 4-FA | Similar steric constraints as with the 5-HT₂ₐ receptor are expected. |

Predicted Pharmacological Character: The compound is predicted to be a monoamine releasing agent and reuptake inhibitor, similar to 4-FA. However, due to the predicted decrease in potency at DAT and NET, its stimulant properties may be attenuated compared to 4-FA. The potential shift towards a more balanced SERT/DAT profile could result in more pronounced entactogenic effects, assuming it retains significant activity as a serotonin releaser. The predicted low affinity for the 5-HT₂ₐ receptor suggests it is unlikely to have significant psychedelic activity.

Core Methodology: Empirical Determination of Receptor Binding Affinity

To move beyond prediction and establish an empirical binding profile, standardized in vitro radioligand displacement assays are the gold standard. These competitive binding assays measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from its target receptor or transporter. The result is expressed as an inhibition constant (Kᵢ).

The following protocols are grounded in methodologies utilized by major research bodies, including the NIMH Psychoactive Drug Screening Program (PDSP), and are widely published in pharmacological literature[1][9].

General Workflow for Radioligand Binding Assays

The experimental process follows a consistent workflow, which can be adapted with specific reagents for each target.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Membrane 1. Membrane Preparation (e.g., HEK-293 cells expressing target) Plate 4. Plating (Combine membrane, radioligand, & compound in 96-well plate) Membrane->Plate Radioligand 2. Radioligand Dilution (e.g., [3H]Citalopram for SERT) Radioligand->Plate Compound 3. Test Compound Dilution (Serial dilutions of topic compound) Compound->Plate Incubate 5. Incubation (Allow binding to reach equilibrium) Plate->Incubate Harvest 6. Harvesting (Rapid filtration to separate bound & unbound radioligand) Incubate->Harvest Count 7. Scintillation Counting (Quantify bound radioactivity) Harvest->Count Analyze 8. Data Analysis (Calculate IC50 and Ki values) Count->Analyze G cluster_out Synaptic Cleft cluster_in Presynaptic Neuron cluster_actions Drug Actions NT_out Monoamine (e.g., Dopamine) Transporter Monoamine Transporter (e.g., DAT) NT_out->Transporter Normal Uptake (Reuptake) NT_in Inhibitor Inhibitor (e.g., Cocaine) Inhibitor->Transporter Blocks Uptake Substrate Substrate (Releaser) (e.g., Amphetamine) Substrate->Transporter Causes Reverse Transport (Efflux)

Caption: Functional mechanisms of drugs at monoamine transporters.

An uptake inhibition assay would measure the compound's potency (IC₅₀) in blocking the transport of a radiolabeled monoamine (e.g., [³H]dopamine) into cells expressing the relevant transporter. A release assay would measure its ability to evoke efflux of a pre-loaded radiolabeled monoamine from the cells. For an amphetamine analog, it is expected to be both an uptake inhibitor and a substrate (releaser).[1][3]

Discussion and Scientific Implications

The predicted binding profile of 1-(4-Fluoro-2-methylphenyl)propan-2-amine suggests it is a novel monoamine transporter ligand with a potentially distinct profile from its close analog, 4-FA. The introduction of the 2-methyl group is hypothesized to decrease its potency as a catecholaminergic agent (at DAT and NET) more than its serotonergic activity (at SERT).

This shift could have significant implications for its psychoactive effects. A higher SERT-to-DAT activity ratio is often associated with reduced abuse potential and more pronounced entactogenic or mood-elevating effects, as opposed to the purely stimulant and highly reinforcing effects of DAT-selective compounds.[9] However, potent activity at SERT also carries a risk of serotonin-related adverse effects, including serotonin syndrome, particularly when combined with other serotonergic drugs.

The predicted low affinity for 5-HT₂ₐ receptors suggests a low potential for producing classic psychedelic effects.[5] The empirical validation of this profile using the methodologies outlined herein is a critical next step. Such studies would not only confirm the compound's primary targets but also provide crucial data for understanding the SAR of ortho-substituted amphetamines, contributing valuable knowledge to the fields of neuropharmacology and medicinal chemistry.

Conclusion

While direct experimental data for 1-(4-Fluoro-2-methylphenyl)propan-2-amine is currently unavailable, a robust predictive framework based on the known pharmacology of 4-fluoroamphetamine and established structure-activity relationships has been constructed. This compound is predicted to function as a monoamine transporter ligand, likely acting as a releasing agent and reuptake inhibitor with a potentially more serotonergic profile and lower stimulant potency than 4-FA. This guide provides the detailed, authoritative protocols necessary for the empirical validation of this predicted profile. The rigorous scientific investigation of such novel psychoactive substances is essential for advancing our understanding of neuropharmacology and for informing public health and regulatory bodies.

References

  • Marusich, J. A., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology. [Online]. Available: [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Online]. Available: [Link]

  • Carroll, F. I., et al. (1995). Synthesis, dopamine transporter affinity, dopamine uptake inhibition, and locomotor stimulant activity of 2-substituted 3 beta-phenyltropane derivatives. Journal of Medicinal Chemistry. [Online]. Available: [Link]

  • Wikipedia contributors. (2024). 4-Fluoroamphetamine. Wikipedia, The Free Encyclopedia. [Online]. Available: [Link]

  • Subehia, S. K., et al. (2012). SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues. ACS Medicinal Chemistry Letters. [Online]. Available: [Link]

  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology. [Online]. Available: [Link]

  • Luursema, H., et al. (2020). 4‐Fluoroamphetamine (4‐FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis. Journal of the American College of Emergency Physicians Open. [Online]. Available: [Link]

  • Niello, M., et al. (2021). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Journal of Medicinal Chemistry. [Online]. Available: [Link]

  • Kuypers, K. P. C., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology. [Online]. Available: [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences. [Online]. Available: [Link]

  • Lyon, R. A., et al. (1989). Pharmacologic profile of amphetamine derivatives at various brain recognition sites: selective effects on serotonergic systems. NIDA Research Monograph. [Online]. Available: [Link]

  • National Institute of Mental Health. (n.d.). The NIMH Psychoactive Drug Screening Program (PDSP). [Online]. Available: [Link]

  • Wikipedia contributors. (2024). 4-Fluoromethamphetamine. Wikipedia, The Free Encyclopedia. [Online]. Available: [Link]

  • Wang, X., et al. (2023). Recognition of methamphetamine and other amines by trace amine receptor TAAR1. Nature. [Online]. Available: [Link]

  • Reith, M. E. A., et al. (2022). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. ResearchGate. [Online]. Available: [Link]

  • Oliva, I., et al. (2023). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Current Medicinal Chemistry. [Online]. Available: [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PMC. [Online]. Available: [Link]

  • Kim, D., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Online]. Available: [Link]

  • Flores, V. C., et al. (2024). Exploring The Multifaceted Mechanisms Of Amphetamines And Their Impact On Neurotransmission. International Journal of Pharmaceutical Sciences and Research. [Online]. Available: [Link]

  • EurekAlert!. (2023). Researchers uncover molecular mechanism of methamphetamine binding to trace amine receptor TAAR1. AAAS. [Online]. Available: [Link]

  • Fernández-Pastor, B., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Online]. Available: [Link]

Sources

Foundational

Metabolic pathways of 1-(4-Fluoro-2-methylphenyl)propan-2-amine in animal models

An In-Depth Technical Guide on the Metabolic Pathways of 1-(4-Fluoro-2-methylphenyl)propan-2-amine in Animal Models Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The emergence of nove...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Metabolic Pathways of 1-(4-Fluoro-2-methylphenyl)propan-2-amine in Animal Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel psychoactive substances (NPS) necessitates a robust understanding of their metabolic fate to assess their pharmacological and toxicological profiles. 1-(4-Fluoro-2-methylphenyl)propan-2-amine is a substituted cathinone and a structural analog of amphetamine. As of the date of this guide, specific metabolic studies for this compound in animal models are not available in peer-reviewed literature. This guide, therefore, provides a predictive analysis of its metabolic pathways based on established biotransformation reactions for structurally similar fluorinated and methylated amphetamine analogs. Furthermore, it offers a comprehensive framework of field-proven methodologies for researchers to definitively elucidate these pathways in animal models. The protocols and strategies detailed herein are designed to ensure scientific rigor and regulatory compliance in the fields of drug metabolism and toxicology.

Introduction: The Challenge of Novel Analogs

1-(4-Fluoro-2-methylphenyl)propan-2-amine belongs to the broad class of phenethylamine derivatives, which includes many compounds with significant psychoactive properties. The introduction of a fluorine atom and a methyl group to the phenyl ring can substantially alter its metabolic stability, pharmacokinetic profile, and interaction with metabolizing enzymes compared to its parent compounds.[1][2] Fluorine substitution, in particular, is a common strategy in medicinal chemistry to modulate metabolic properties, often by blocking sites of oxidation.[1] However, it can also redirect metabolism to other sites, potentially leading to the formation of unique metabolites.

Understanding the biotransformation of this compound is critical for several reasons:

  • Pharmacological Activity: Metabolites may be active, contributing to the overall pharmacological effect or duration of action.

  • Toxicology: Reactive metabolites can lead to cellular toxicity.

  • Pharmacokinetics: The rate and pathways of metabolism determine the compound's half-life and exposure.[3]

  • Forensic Analysis: Knowledge of metabolites is essential for developing reliable methods to detect exposure in biological samples.

This guide will first postulate the likely metabolic pathways of 1-(4-Fluoro-2-methylphenyl)propan-2-amine and then provide a detailed roadmap for the experimental validation of these predictions.

Predicted Metabolic Pathways

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[4] Based on the structure of 1-(4-Fluoro-2-methylphenyl)propan-2-amine and the known metabolism of related amphetamines, the following pathways are predicted.[5][6][7]

Phase I Metabolism

Phase I reactions are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2D6 being a major contributor to amphetamine metabolism.[5][6]

  • Aromatic Hydroxylation: The phenyl ring is a likely site for hydroxylation. The fluorine at position 4 is metabolically stable, and the methyl group at position 2 may sterically hinder oxidation at adjacent positions. Therefore, hydroxylation is predicted to occur at positions 3, 5, or 6 of the aromatic ring.

  • Side-Chain Hydroxylation: The propyl side chain can undergo hydroxylation, likely at the benzylic position (carbon 1) to form a secondary alcohol.

  • Oxidative Deamination: A primary metabolic route for amphetamines involves the deamination of the primary amine to form the corresponding ketone, 1-(4-fluoro-2-methylphenyl)propan-2-one.

  • N-Oxidation: The primary amine can be oxidized to form a hydroxylamine or a nitroso derivative, though this is often a minor pathway for primary amines compared to deamination.

It is important to note that in vivo defluorination is not expected to be a major metabolic route for similar compounds.[8]

Diagram: Predicted Metabolic Pathways

MetabolicPathways cluster_phase1 Phase I Reactions (CYP450-mediated) Parent 1-(4-Fluoro-2-methylphenyl) propan-2-amine Met_Aromatic_OH Aromatic Hydroxylation (e.g., 5-hydroxy metabolite) Parent->Met_Aromatic_OH Hydroxylation Met_SideChain_OH Side-Chain Hydroxylation (1-hydroxy metabolite) Parent->Met_SideChain_OH Hydroxylation Met_Deamination Oxidative Deamination (Phenylpropan-2-one metabolite) Parent->Met_Deamination Deamination Met_Glucuronide Glucuronide Conjugate Met_Aromatic_OH->Met_Glucuronide UGT Met_Sulfate Sulfate Conjugate Met_Aromatic_OH->Met_Sulfate SULT Met_SideChain_OH->Met_Glucuronide UGT

Caption: Predicted Phase I and Phase II metabolic pathways.

Phase II Metabolism

The hydroxylated metabolites formed during Phase I are susceptible to conjugation with endogenous molecules to increase their water solubility and facilitate excretion.[9]

  • Glucuronidation: Phenolic and alcoholic hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Phenolic hydroxyl groups can be sulfated by sulfotransferases (SULTs).

A Framework for Metabolic Investigation in Animal Models

A multi-pronged approach combining in vivo and in vitro models is the gold standard for elucidating metabolic pathways.[10]

Diagram: Experimental Workflow for Metabolite Identificationdot

Workflow cluster_invivo In Vivo Studies cluster_analysis Analytical Phase AnimalModel Select Animal Model (e.g., Sprague-Dawley Rat) Dosing Administer Compound (Oral or IV) AnimalModel->Dosing Collection Collect Biological Samples (Urine, Feces, Plasma) Dosing->Collection SamplePrep Sample Preparation (SPE, LLE, Protein Precipitation) Collection->SamplePrep Microsomes Incubate with Liver Microsomes (Human, Rat) Microsomes->SamplePrep Hepatocytes Incubate with Hepatocytes Hepatocytes->SamplePrep CYP_Mapping Incubate with Recombinant CYPs (e.g., CYP2D6, CYP3A4) LCMS_Screening LC-HRMS/MS Screening (Metabolite Profiling) SamplePrep->LCMS_Screening Quantification LC-MS/MS Quantification (Parent & Key Metabolites) LCMS_Screening->Quantification StructureElucidation Structural Elucidation (NMR, Chemical Synthesis) LCMS_Screening->StructureElucidation

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Exploratory

An In-depth Technical Guide to the Structural Characterization and Predicted NMR Data of 1-(4-Fluoro-2-methylphenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the structural characterization of 1-(4-Fluoro-2-methylphenyl)propan-2-amine, with a focus on its predicted...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural characterization of 1-(4-Fluoro-2-methylphenyl)propan-2-amine, with a focus on its predicted Nuclear Magnetic Resonance (NMR) spectroscopic data. As a member of the substituted amphetamine class, this compound holds significant interest for researchers in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this specific molecule.

Introduction to 1-(4-Fluoro-2-methylphenyl)propan-2-amine

1-(4-Fluoro-2-methylphenyl)propan-2-amine is a substituted phenethylamine derivative. Its structure, characterized by a fluorine atom at the para-position and a methyl group at the ortho-position of the phenyl ring, as well as a methyl group on the alpha-carbon of the ethylamine side chain, suggests potential applications as a psychoactive substance or as a building block in the synthesis of more complex pharmaceutical agents. The specific substitution pattern on the aromatic ring is expected to significantly influence its biological activity and metabolic profile compared to other amphetamine analogs.

The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity in research and development settings. NMR spectroscopy, a powerful and non-destructive analytical technique, is the cornerstone of this characterization process.

Molecular Structure

The chemical structure of 1-(4-Fluoro-2-methylphenyl)propan-2-amine is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR data.

cluster_phenyl Aromatic Ring cluster_sidechain Propylamine Side Chain C1 C1 C2 C2-CH3 C1->C2 C7 C7-H2 C1->C7 C3 C3-H C2->C3 CH3_group C10-H3 C4 C4-F C3->C4 C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1 C8 C8-H C7->C8 C9 C9-H3 C8->C9 NH2 NH2 C8->NH2 H3_annotation H3 H5_annotation H5 H6_annotation H6 H7a_annotation H7a H7b_annotation H7b H8_annotation H8 H9_annotation H9 H10_annotation H10 NH2_annotation NH2

Caption: Molecular structure of 1-(4-Fluoro-2-methylphenyl)propan-2-amine with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-(4-Fluoro-2-methylphenyl)propan-2-amine in a standard deuterated solvent such as CDCl₃ is detailed below. The predictions are based on established principles of NMR spectroscopy, including the effects of electron-donating and electron-withdrawing groups on aromatic systems and the analysis of spin-spin coupling in aliphatic chains.[1][2][3]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H9~1.1 - 1.3Doublet (d)~6.53HThis methyl group is on a carbon adjacent to a methine proton (H8), leading to a doublet. It is in an aliphatic region, hence the upfield shift.
NH₂~1.5 - 2.5Broad Singlet (br s)-2HThe chemical shift of amine protons is variable and depends on concentration and solvent. These protons often exchange rapidly, leading to a broad signal that may not show coupling.
C10-H₃~2.2 - 2.4Singlet (s)-3HThis methyl group is attached to the aromatic ring and has no adjacent protons to couple with, resulting in a singlet.
H7a, H7b~2.5 - 2.8Doublet of Doublets (dd)J(H7a-H8) ~7.5, J(H7b-H8) ~5.5, J(H7a-H7b) ~13.52HThese benzylic protons are diastereotopic and will appear as two separate signals, each coupled to the adjacent methine proton (H8) and geminally to each other, resulting in a complex multiplet, often appearing as a doublet of doublets.
H8~3.0 - 3.3Multiplet (m) or Sextet-1HThis methine proton is coupled to the adjacent methyl protons (H9) and the two benzylic protons (H7a, H7b), resulting in a complex multiplet.
H5~6.8 - 7.0Doublet of Doublets (dd)J(H5-H6) ~8.5, J(H5-F) ~8.51HThis aromatic proton is ortho to the fluorine atom and meta to the alkyl and methyl groups. It will be split by the adjacent proton H6 and will also show coupling to the fluorine atom.
H6~6.9 - 7.1Doublet of Doublets (dd)J(H6-H5) ~8.5, J(H6-F) ~5.51HThis aromatic proton is meta to the fluorine atom and ortho to the methyl group. It will be split by the adjacent proton H5 and will show a smaller coupling to the fluorine atom.
H3~7.0 - 7.2Doublet (d)J(H3-H5) ~2.51HThis aromatic proton is ortho to the methyl group and para to the fluorine atom. It will be split by the meta proton H5.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 1-(4-Fluoro-2-methylphenyl)propan-2-amine is outlined below. The chemical shifts are estimated based on the effects of the substituents on the benzene ring and the structure of the propyl-2-amine side chain.[1][2][4]

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C9~23 - 26The methyl carbon of the isopropyl group, located in the aliphatic region.
C10~18 - 21The methyl carbon attached to the aromatic ring.
C7~45 - 48The benzylic carbon, shifted downfield due to its proximity to the aromatic ring.
C8~48 - 52The methine carbon bonded to the nitrogen atom, shifted downfield by the electronegative amine group.
C5~113 - 116 (d, J(C-F) ~21 Hz)Aromatic carbon ortho to the fluorine. The C-F coupling will result in a doublet.
C3~115 - 118 (d, J(C-F) ~21 Hz)Aromatic carbon meta to the fluorine. The C-F coupling will result in a doublet.
C6~130 - 133 (d, J(C-F) ~3 Hz)Aromatic carbon ortho to the methyl group and meta to the fluorine.
C1~135 - 138 (d, J(C-F) ~3 Hz)Quaternary aromatic carbon attached to the side chain, meta to the fluorine.
C2~138 - 141 (d, J(C-F) ~7 Hz)Quaternary aromatic carbon attached to the methyl group, ortho to the fluorine.
C4~160 - 163 (d, J(C-F) ~245 Hz)Quaternary aromatic carbon directly bonded to the fluorine atom, exhibiting a large C-F coupling constant and a significant downfield shift.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for structural elucidation is as follows.[5][6]

1. Sample Preparation:

  • Purity: Ensure the sample of 1-(4-Fluoro-2-methylphenyl)propan-2-amine is of high purity to avoid signals from impurities.

  • Solvent: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly for the amine protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to optimize signal detection.

  • Shim the magnetic field to ensure homogeneity and obtain sharp spectral lines.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at a constant temperature, typically 25 °C.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to encompass all expected proton signals (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

4. Data Processing:

  • Apply a Fourier transform to the raw data (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

cluster_workflow Structural Characterization Workflow start Start: Purified Sample of 1-(4-Fluoro-2-methylphenyl)propan-2-amine prep NMR Sample Preparation (Deuterated Solvent + TMS) start->prep acquire_H1 ¹H NMR Data Acquisition prep->acquire_H1 acquire_C13 ¹³C NMR Data Acquisition prep->acquire_C13 process_H1 ¹H NMR Data Processing (FT, Phasing, Integration) acquire_H1->process_H1 process_C13 ¹³C NMR Data Processing (FT, Phasing) acquire_C13->process_C13 analyze_H1 ¹H NMR Spectral Analysis (Chemical Shift, Multiplicity, Coupling) process_H1->analyze_H1 analyze_C13 ¹³C NMR Spectral Analysis (Chemical Shift) process_C13->analyze_C13 elucidate Structural Elucidation and Confirmation analyze_H1->elucidate analyze_C13->elucidate end End: Confirmed Structure elucidate->end

Caption: A typical workflow for the structural characterization of a small molecule using NMR spectroscopy.

Conclusion

This technical guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of 1-(4-Fluoro-2-methylphenyl)propan-2-amine, along with a standard protocol for their experimental acquisition. While the presented NMR data is predicted, it is based on sound spectroscopic principles and data from analogous compounds. This information serves as a robust starting point for researchers working with this compound, aiding in its identification, purity assessment, and further research endeavors. The combination of predicted spectral data and established experimental protocols offers a comprehensive resource for the scientific community.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20005. [Link]

  • Kwon, Y., Lee, D., Choi, Y. S., & Lee, J. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review.
  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Magnetic Resonance in Chemistry, 45(10), 865–887. [Link]

  • Stark, J. L., Powers, R., & Smith, J. C. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11449–11459. [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Retrieved from [Link]

  • Anker, J. M., & Jonsson, D. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 73(23), 5633–5641. [Link]

  • Tong, J., Liu, H., & Li, Z. (2019). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science, 13(1), 634–641. [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (n.d.). Retrieved from [Link]

  • Predicting paramagnetic 1H NMR chemical shifts and state-energy separations in spin-crossover host–guest systems. (n.d.). Retrieved from [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. (2025). JoVE. [Link]

  • Dharmatti, S. S., Govil, G., & Khetrapal, C. L. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56(6), 331–340. [Link]

  • Standard Operating Procedure for NMR Experiments. (2023). Retrieved from [Link]

  • Nakashima, R., Hatakeyama, M., & Nakatsuji, H. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 59(8), 785–792. [Link]

  • Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds. (n.d.).
  • Step-by-step instructions for performing 1H and 13C NMR experiments on 400/500 MHz Varian VNMRS and 600 MHz Varian INOVA NMR instruments. (n.d.). Retrieved from [Link]

  • Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594–2599. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Li, J. (2018). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. Molecules, 23(10), 2533. [Link]

  • Amphetamine (T3D2706). (2009). T3DB. Retrieved from [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Retrieved from [Link]

  • Neville, G. A., Deslauriers, R., Blackburn, B. J., & Smith, I. C. P. (1971). Conformational studies of amphetamine and medicinally important derivatives by nuclear magnetic resonance spectroscopy. Journal of Medicinal Chemistry, 14(8), 717–721. [Link]

  • Quantitative NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 1-(4-Fluoro-2-methylphenyl)-2-methoxyethan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • 1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE. (n.d.). NextSDS. Retrieved from [Link]

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Foundational

Toxicity Profile and Preclinical Safety Data Evaluation for 1-(4-Fluoro-2-methylphenyl)propan-2-amine

Executive Summary The compound 1-(4-Fluoro-2-methylphenyl)propan-2-amine (also known as 4-fluoro-2-methylamphetamine, or 4-F-2-Me-AMPH; CAS: 910398-00-4) is a novel ring-substituted amphetamine derivative. Because it is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Fluoro-2-methylphenyl)propan-2-amine (also known as 4-fluoro-2-methylamphetamine, or 4-F-2-Me-AMPH; CAS: 910398-00-4) is a novel ring-substituted amphetamine derivative. Because it is an emerging entity, empirical safety data is sparse. However, in drug development and forensic toxicology, evaluating such compounds requires synthesizing structure-activity relationship (SAR) data from its closest analogs—namely 4-fluoroamphetamine (4-FA) and 2-methylamphetamine (2-MA)—to construct a predictive toxicological profile.

This technical guide establishes the pharmacological rationale, predictive toxicity, and the mandatory preclinical testing framework required to evaluate the safety profile of 4-F-2-Me-AMPH.

Pharmacological Profiling and Predictive Toxicology

Monoamine Transporter Pharmacology

Ring-substituted amphetamines primarily act as substrate-type monoamine releasers. The para-fluoro substitution (as seen in 4-FA) typically confers potent serotonin (5-HT) and dopamine (DA) releasing properties, bridging the pharmacological gap between classic stimulants and empathogens (1)[1]. The addition of an ortho-methyl group (2-methyl) increases steric bulk. This steric hindrance is predicted to slightly reduce Dopamine Transporter (DAT) affinity while maintaining Serotonin Transporter (SERT) affinity, leading to a prominent serotonergic efflux profile. Furthermore, the compound is expected to disrupt vesicular storage via Vesicular Monoamine Transporter 2 (VMAT2) inhibition, a hallmark of amphetamine pharmacology (2)[2].

MOA A 4-F-2-Me-AMPH B DAT/SERT/NET Binding A->B High Affinity C VMAT2 Inhibition A->C Intracellular Entry E Transporter Reversal B->E Conformational Change D Cytosolic Monoamine Accumulation C->D Disrupted Storage D->E Concentration Gradient F Monoamine Efflux (DA, 5-HT, NE) E->F Synaptic Release

Diagram 1: Predicted monoamine transporter reverse transport mechanism for 4-F-2-Me-AMPH.

Neurotoxicity Profile

Halogenated amphetamines carry known risks for serotonergic neurotoxicity. However, the carbon-fluorine (C-F) bond in para-fluorinated amphetamines is highly stable. This stability resists the CYP450-mediated para-hydroxylation that generates reactive quinone intermediates—a primary driver of neurotoxicity in compounds like 4-chloroamphetamine (3)[3]. Despite this metabolic resistance, high doses may still induce mitochondrial toxicity, ATP depletion, and reactive oxygen species (ROS) generation in neuronal cells.

Cardiovascular Liability

Sympathomimetic amines inherently elevate blood pressure and heart rate via norepinephrine (NE) release (4)[4]. Furthermore, off-target binding to the hERG potassium channel (Kv11.1) poses a risk for delayed ventricular repolarization (QTc prolongation). Evaluation of this risk is strictly governed by the ICH S7B regulatory guidelines (5)[5].

Preclinical Safety Data Requirements

To establish a robust safety profile, researchers must employ a tiered screening approach. The tables below summarize the predicted quantitative data and the required preclinical panel.

Table 1: Predicted Pharmacodynamic Profile of 4-F-2-Me-AMPH
TargetPredicted Affinity (IC50/EC50)Functional Outcome
SERT < 100 nMPotent 5-HT release (empathogenic/serotonergic effects)
DAT 100 - 500 nMModerate DA release (stimulant effects)
NET < 100 nMPotent NE release (cardiovascular liability)
VMAT2 < 1 µMDisruption of vesicular monoamine storage
hERG (Kv11.1) > 10 µMLow to moderate risk of QTc prolongation
Table 2: Preclinical Toxicity Panel Summary
Assay CategorySpecific TestPrimary EndpointRegulatory Guideline
Cytotoxicity SH-SY5Y ATP DepletionMitochondrial dysfunction / ROSNon-GLP (Screening)
Cardiotoxicity Manual Patch-ClamphERG IC50 & Safety MarginICH S7B
Neurotoxicity In Vivo MicrodialysisLong-term 5-HT/DA depletionNon-GLP (Screening)
Behavioral Locomotor SensitizationAddiction liabilityICH S9 (adapted)

Experimental Methodologies: The Self-Validating System

To ensure trustworthiness and scientific integrity, every protocol must be designed as a self-validating system. This means incorporating internal controls that prove the observed effects are mechanistically driven rather than artifacts of cytotoxicity or experimental error.

Protocol 1: In Vitro Monoamine Transporter Efflux Assay

Causality: We utilize HEK-293 cells stably expressing human DAT, SERT, or NET rather than whole brain synaptosomes to isolate target-specific interactions without the confounding variables of multi-receptor cross-talk.

  • Cell Culture & Seeding: Seed HEK-293 cells expressing the target transporter at 50,000 cells/well in 96-well plates.

  • Pre-loading: Incubate cells with tritiated monoamines ([3H]-DA, [3H]-5-HT, or [3H]-NE) for 30 minutes to load the cytosolic space.

  • Washing: Remove extracellular radioligand via rapid washing (3x) with Krebs-Ringer HEPES (KRH) buffer.

  • Compound Exposure & Self-Validation: Expose cells to varying concentrations (1 nM - 10 µM) of 4-F-2-Me-AMPH.

    • Validation Step: To prove the efflux is transporter-mediated and not due to membrane lysis, co-incubate parallel wells with a selective reuptake inhibitor (e.g., fluoxetine for SERT). If 4-F-2-Me-AMPH-induced efflux is blocked by fluoxetine, the mechanism is definitively confirmed as carrier-mediated reverse transport.

  • Quantification: Collect supernatants and quantify radioactivity using a liquid scintillation counter.

Protocol 2: GLP hERG Patch-Clamp Assay (ICH S7B Compliant)

Causality: Manual patch-clamp is selected over automated high-throughput systems. Manual patching ensures precise voltage control and accurate series resistance compensation, which is the gold standard required for regulatory-grade cardiac safety data.

  • Cell Preparation: Culture CHO cells stably expressing the hERG1a isoform.

  • Electrophysiology Setup: Establish the whole-cell configuration using borosilicate glass pipettes (2-4 MΩ resistance).

  • Voltage Protocol: Hold cells at -80 mV, depolarize to +20 mV for 2 seconds (to activate and inactivate channels), then repolarize to -50 mV to elicit the outward tail current.

  • Compound Application & Self-Validation: Perfuse 4-F-2-Me-AMPH at escalating concentrations.

    • Validation Step: Validate the assay sensitivity using a positive control (e.g., 100 nM moxifloxacin or dofetilide). The positive control must produce a known, standardized reduction in tail current to verify the system's fidelity, fulfilling ICH S7B mandates.

  • Data Analysis: Calculate the IC50 based on the percentage reduction of the tail current amplitude relative to the vehicle control.

Workflow A Phase 1: In Vitro Screening B hERG Patch-Clamp (ICH S7B Compliant) A->B C Cell Viability Assay (SH-SY5Y / HepG2) A->C D Phase 2: In Vivo Profiling B->D Safety Margin > 30x C->D No Cytotoxicity E Microdialysis (Neurochemistry) D->E F Telemetry (Cardiovascular) D->F

Diagram 2: Tiered preclinical safety evaluation workflow for novel amphetamine derivatives.

References

  • Matsumoto, T., et al. (2014). "5-hydroxytryptamine- and dopamine-releasing effects of ring-substituted amphetamines on rat brain: a comparative study using in vivo microdialysis." PubMed / NIH.
  • Zhou, X., et al. (2020).
  • de Sousa Fernandes Perna, E. B., et al. (2018). "Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA)
  • European Medicines Agency / ICH. (2020). "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential." Europa.eu.
  • Baumann, M. H., et al. (2014). "Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine." Oxford Academic.

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Exploratory

Assessing Blood-Brain Barrier Permeability of 1-(4-Fluoro-2-methylphenyl)propan-2-amine: A Technical Guide

Introduction: The Imperative of CNS Drug Delivery The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, semi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of CNS Drug Delivery

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, semipermeable border of endothelial cells prevents most compounds from entering the brain, a protective mechanism that unfortunately also excludes many potentially effective drugs.[1][2][3][4] The ability of a drug candidate to permeate the BBB is a critical determinant of its therapeutic efficacy for neurological and psychiatric conditions. This guide provides a comprehensive framework for evaluating the BBB permeability of the novel compound, 1-(4-Fluoro-2-methylphenyl)propan-2-amine, a small molecule with potential pharmacological interest.

Given the absence of published experimental data for this specific molecule, this document will serve as a predictive and methodological guide for researchers. We will explore in silico predictive models based on its physicochemical properties and provide detailed, field-proven protocols for in vitro and in vivo assessment. This structured approach is designed to enable a thorough and scientifically rigorous evaluation of its potential as a CNS-active agent.

Part 1: In Silico Prediction of BBB Permeability

Before embarking on resource-intensive experimental studies, in silico modeling provides a valuable initial assessment of a compound's likelihood to cross the BBB.[5][6][7][8][9] These computational methods rely on the correlation between a molecule's physicochemical properties and its observed brain penetration.

Physicochemical Properties of 1-(4-Fluoro-2-methylphenyl)propan-2-amine

The key to in silico prediction lies in calculating several key molecular descriptors. While experimental values are the gold standard, numerous software packages can accurately predict these properties.

Physicochemical PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight (MW) 183.24 g/mol Below the 500 Dalton threshold suggested by Lipinski's Rule of 5, which is favorable for passive diffusion across the BBB.[10][11]
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.0Within the optimal range for CNS drugs (ideally around 2), indicating sufficient lipophilicity to partition into the lipid membranes of the BBB.[12]
Topological Polar Surface Area (TPSA) ~38.3 ŲSignificantly lower than the typical cutoff of 60-70 Ų for CNS-active compounds, suggesting good potential for passive diffusion.[13]
Hydrogen Bond Donors 2Within the limit of ≤ 5 according to Lipinski's Rule of 5.[10][11]
Hydrogen Bond Acceptors 1Within the limit of ≤ 10 according to Lipinski's Rule of 5.[10][11]
pKa (acid dissociation constant) ~9.5 - 10.0 (amine)The basic nature of the primary amine means the compound will be significantly protonated at physiological pH (7.4). The cationic species has reduced membrane permeability compared to the neutral form.

Interpretation of Physicochemical Properties:

Based on these predicted properties, 1-(4-Fluoro-2-methylphenyl)propan-2-amine exhibits several characteristics favorable for crossing the BBB, including a low molecular weight, optimal lipophilicity, and a low polar surface area. However, its basicity and subsequent protonation at physiological pH could be a limiting factor, as the charged form is less likely to passively diffuse across lipid membranes.

Predictive Models for CNS Penetration

Several computational models can provide a more quantitative prediction of BBB permeability, often expressed as logBB (the logarithm of the ratio of the steady-state concentration of the compound in the brain to that in the blood).

  • Lipinski's Rule of 5: This rule suggests that orally active drugs, including those targeting the CNS, generally adhere to certain physicochemical parameters.[10][11][13] As detailed in the table above, 1-(4-Fluoro-2-methylphenyl)propan-2-amine does not violate any of Lipinski's rules, indicating good "drug-like" properties.

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to correlate molecular descriptors with experimentally determined BBB permeability for a training set of compounds.[6][14][15] By inputting the calculated descriptors for our compound of interest, we can obtain a predicted logBB value.

  • Machine Learning Models: More advanced models utilizing algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can offer higher predictive accuracy by learning complex relationships within large datasets of known CNS-penetrant and non-penetrant drugs.[5][6][7][8]

While these in silico tools are powerful for initial screening, they are predictive and do not account for all biological complexities, such as active transport mechanisms. Therefore, experimental validation is crucial.

Part 2: In Vitro Assessment of BBB Permeability

In vitro models provide a controlled environment to investigate specific aspects of BBB transport, namely passive permeability and the potential for active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane.[16][17] It is a valuable first experimental step to confirm the predictions from in silico models.

Experimental Protocol: PAMPA-BBB Assay

  • Preparation of the Donor Plate:

    • A stock solution of 1-(4-Fluoro-2-methylphenyl)propan-2-amine is prepared in a suitable solvent (e.g., DMSO).

    • The stock solution is diluted in a buffer at pH 7.4 to the desired final concentration.

    • The solution is added to the wells of a 96-well donor plate.

  • Preparation of the Acceptor Plate:

    • The filter membrane of a 96-well acceptor plate is coated with a lipid mixture that mimics the composition of the BBB (e.g., porcine brain polar lipid extract).

    • The wells of the acceptor plate are filled with a buffer solution at pH 7.4.

  • Incubation:

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich".

    • The sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, the concentrations of the compound in the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability (Pe):

    • The effective permeability is calculated using an established equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Interpretation of PAMPA Results:

A high Pe value in the PAMPA-BBB assay would support the hypothesis that 1-(4-Fluoro-2-methylphenyl)propan-2-amine can passively diffuse across a lipid membrane, a key characteristic for BBB penetration.

Cell-Based Assays: Caco-2 and MDCK-MDR1

Cell-based assays provide a more biologically relevant model by incorporating active transport mechanisms, particularly the efflux pump P-glycoprotein (P-gp), which is highly expressed at the BBB and actively removes many compounds from the brain.[1][18][19][20][21]

  • Caco-2 Cells: Derived from human colorectal adenocarcinoma, these cells form a polarized monolayer with tight junctions and express various transporters, including P-gp.[22][23][24]

  • MDCK-MDR1 Cells: Madin-Darby canine kidney (MDCK) cells are genetically engineered to overexpress the human MDR1 gene, which codes for P-gp.[22][23][25] This makes them a highly sensitive tool for identifying P-gp substrates.

Experimental Protocol: Bidirectional Permeability Assay

  • Cell Culture:

    • Caco-2 or MDCK-MDR1 cells are seeded on permeable filter supports in a transwell plate and cultured until a confluent monolayer is formed. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • The assay is performed in two directions:

      • Apical to Basolateral (A-B): The compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents transport from the blood to the brain.

      • Basolateral to Apical (B-A): The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents transport from the brain to the blood.

  • Quantification:

    • Samples are taken from the receiver chamber at various time points and the concentration of the compound is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp values are calculated for both A-B and B-A directions.

    • The Efflux Ratio is calculated as: ER = Papp (B-A) / Papp (A-B).

Interpretation of Cell-Based Assay Results:

  • High Papp (A-B): Indicates good passive permeability.

  • Efflux Ratio (ER) > 2: Suggests that the compound is a substrate for an efflux transporter, likely P-gp.[25] A high ER would indicate that while the compound may be able to enter the brain, it is actively pumped back out, which would limit its CNS exposure.

G cluster_0 In Vitro BBB Permeability Workflow PAMPA PAMPA-BBB Assay (Passive Diffusion) CellAssay Bidirectional Cell Assay (Caco-2 or MDCK-MDR1) PAMPA->CellAssay Confirms Passive Permeability Papp_AB Calculate Papp (A-B) CellAssay->Papp_AB Papp_BA Calculate Papp (B-A) CellAssay->Papp_BA ER Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) Papp_AB->ER Analysis Data Analysis & Interpretation Papp_AB->Analysis High Papp (A-B) indicates good permeability Papp_BA->ER ER->Analysis ER > 2 indicates P-gp substrate

Caption: Workflow for in vitro assessment of BBB permeability.

Part 3: In Vivo Evaluation of BBB Permeability

While in vitro assays provide valuable mechanistic insights, in vivo studies in animal models are the definitive measure of a compound's ability to cross the BBB and achieve therapeutic concentrations in the brain.[26][27][28][29]

Rodent Brain Microdialysis

Brain microdialysis is a powerful technique for measuring the unbound, pharmacologically active concentration of a drug in the brain's extracellular fluid over time.

Experimental Protocol: Brain Microdialysis in Rats

  • Surgical Implantation:

    • A microdialysis guide cannula is surgically implanted into the brain region of interest (e.g., striatum, hippocampus) of an anesthetized rat.

    • The animal is allowed to recover from surgery.

  • Probe Insertion and Perfusion:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

  • Compound Administration:

    • 1-(4-Fluoro-2-methylphenyl)propan-2-amine is administered systemically (e.g., intravenously or intraperitoneally).

  • Sample Collection:

    • Dialysate samples are collected at regular intervals.

    • Blood samples are also collected concurrently to determine the plasma concentration of the compound.

  • Quantification:

    • The concentration of the compound in the dialysate and plasma samples is determined by LC-MS/MS.

  • Data Analysis:

    • The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) are calculated.

Interpretation of Microdialysis Data:

A high and sustained concentration of the compound in the brain dialysate relative to the plasma concentration would provide strong evidence of significant BBB penetration.

Brain Tissue Distribution Studies

This method involves measuring the total concentration of the compound in the brain tissue after systemic administration.

Experimental Protocol: Rodent Brain Tissue Distribution

  • Compound Administration:

    • The compound is administered to a cohort of rodents (e.g., mice or rats).

  • Tissue Collection:

    • At various time points after administration, animals are euthanized, and their brains are rapidly harvested.

    • Blood samples are also collected.

  • Sample Processing:

    • The brain tissue is homogenized.

    • The compound is extracted from the brain homogenate and plasma.

  • Quantification:

    • The concentration of the compound in the brain homogenate and plasma is determined by LC-MS/MS.

  • Data Analysis:

    • The brain-to-plasma concentration ratio (Kp) is calculated.

G cluster_1 In Vivo BBB Permeability Assessment Admin Systemic Administration of Compound to Rodent Microdialysis Brain Microdialysis Admin->Microdialysis TissueDist Brain Tissue Distribution Admin->TissueDist SampleDialysis Collect Brain Dialysate & Blood Samples Microdialysis->SampleDialysis SampleTissue Collect Brain Tissue & Blood Samples TissueDist->SampleTissue Quantify LC-MS/MS Quantification SampleDialysis->Quantify SampleTissue->Quantify Calc_Kp_uu Calculate Kp,uu (Unbound Brain/Plasma Ratio) Quantify->Calc_Kp_uu Calc_Kp Calculate Kp (Total Brain/Plasma Ratio) Quantify->Calc_Kp Final_Analysis Determine CNS Exposure Calc_Kp_uu->Final_Analysis Calc_Kp->Final_Analysis

Caption: In vivo experimental workflow for BBB permeability.

Conclusion and Future Directions

The evaluation of BBB permeability is a critical and multifaceted process in the development of CNS drug candidates. For a novel compound like 1-(4-Fluoro-2-methylphenyl)propan-2-amine, a systematic approach beginning with in silico prediction, followed by in vitro validation of passive permeability and efflux liability, and culminating in definitive in vivo measurement of brain exposure is essential.

The favorable physicochemical properties of this compound suggest a promising potential for CNS penetration. However, the experimental data derived from the protocols outlined in this guide will be the ultimate determinant of its viability as a CNS-active agent. Should the compound prove to be a P-gp substrate, medicinal chemistry efforts could be directed towards structural modifications to mitigate efflux while retaining pharmacological activity. This integrated, data-driven approach will provide the necessary insights to confidently advance or deprioritize 1-(4-Fluoro-2-methylphenyl)propan-2-amine in the drug discovery pipeline.

References

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. PubMed. [Link]

  • In vivo measurement of blood-brain barrier permeability. PubMed. [Link]

  • Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. PubMed. [Link]

  • New Predictive Models for Blood–Brain Barrier Permeability of Drug-like Molecules. ResearchGate. [Link]

  • Drug transport to the brain: Key roles for the efflux pump P-glycoprotein in the blood-brain barrier. ResearchGate. [Link]

  • In Silico Methods to Assess CNS Penetration of Small Molecules. Preprints.org. [Link]

  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. JoVE. [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. JoVE. [Link]

  • What are the exceptions to Lipinski's Rule of 5?. Patsnap Synapse. [Link]

  • New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. PMC. [Link]

  • P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. PMC. [Link]

  • P-glycoprotein mediates brain-to-blood efflux transport of buprenorphine across the blood–brain barrier. Taylor & Francis Online. [Link]

  • Prediction Models for Brain Distribution of Drugs Based on Biomimetic Chromatographic Data. MDPI. [Link]

  • A simple predictive model for blood-brain barrier penetration. IMR Press. [Link]

  • In vivo methods for imaging blood–brain barrier function and dysfunction. PMC. [Link]

  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. ResearchGate. [Link]

  • Lead- and drug-like compounds: the rule-of-five revolution. ResearchGate. [Link]

  • Advanced drug permeability & transporter assays. Nuvisan. [Link]

  • Navigating Drug Design in 'Beyond the Rule of 5' Landscape. ACD/Labs. [Link]

  • Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. ResearchGate. [Link]

  • Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison. ResearchGate. [Link]

  • Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. PMC. [Link]

  • Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations. PubMed. [Link]

  • In-silico prediction of blood-brain barrier permeability. PubMed. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. PMC. [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. [Link]

  • In Silico Prediction of Blood Brain Barrier Permeability. ResearchGate. [Link]

  • In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Machine Learning. arXiv. [Link]

  • In Silico Prediction of Blood Brain Barrier Permeability. ResearchGate. [Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI. [Link]

  • Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. PMC. [Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. ResearchGate. [Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PMC. [Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI. [Link]

  • Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. PMC. [Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. ResearchGate. [Link]

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PMC. [Link]

  • Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Fluoro-2-methylphenyl)propan-2-amine: A Detailed Guide for Researchers

For dissemination to researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic pathways and detailed protocols for the preparation of 1-(4-Fluoro-2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

For dissemination to researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic pathways and detailed protocols for the preparation of 1-(4-Fluoro-2-methylphenyl)propan-2-amine. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

1-(4-Fluoro-2-methylphenyl)propan-2-amine is a substituted phenethylamine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the fluorine and methyl substitutions on the phenyl ring, can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide outlines a robust two-step synthetic sequence for the preparation of this primary amine, commencing with the Friedel-Crafts acylation of 3-fluorotoluene to yield the key ketone intermediate, followed by reductive amination. The protocols provided are designed to be self-validating, with explanations for each procedural step to empower researchers in their synthetic endeavors.

Overall Synthetic Pathway

The synthesis of 1-(4-Fluoro-2-methylphenyl)propan-2-amine can be efficiently achieved through a two-step process. The first step involves the synthesis of the ketone intermediate, 1-(4-fluoro-2-methylphenyl)propan-2-one, via a Friedel-Crafts acylation reaction. The subsequent step converts this ketone into the target primary amine through a Leuckart reaction, a classic method for reductive amination.

Synthetic_Pathway 3-Fluorotoluene 3-Fluorotoluene Ketone_Intermediate 1-(4-Fluoro-2-methylphenyl)propan-2-one 3-Fluorotoluene->Ketone_Intermediate 1. Propanoyl chloride, AlCl3 2. Hydrolysis Propanoyl_chloride Propanoyl_chloride Propanoyl_chloride->Ketone_Intermediate Final_Product 1-(4-Fluoro-2-methylphenyl)propan-2-amine Ketone_Intermediate->Final_Product Leuckart Reaction (Ammonium formate, heat) Ammonium_formate Ammonium_formate Ammonium_formate->Final_Product Leuckart_Mechanism cluster_0 Imine Formation cluster_1 Reduction Ketone R-C(=O)-R' Iminium R-C(=N⁺H₂)-R' Ketone->Iminium + NH₃, -H₂O Ammonia NH₃ Imine R-C(=NH)-R' Iminium->Imine - H⁺ Amine R-CH(NH₂)-R' Imine->Amine + HCOO⁻, -CO₂ Formate HCOO⁻

Application

HPLC method development for 1-(4-Fluoro-2-methylphenyl)propan-2-amine detection

An Application Note and Protocol for the HPLC Method Development and Validation for the Detection of 1-(4-Fluoro-2-methylphenyl)propan-2-amine Authored by: A Senior Application Scientist Abstract This comprehensive guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC Method Development and Validation for the Detection of 1-(4-Fluoro-2-methylphenyl)propan-2-amine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Fluoro-2-methylphenyl)propan-2-amine. This document provides a scientifically grounded protocol for researchers, quality control analysts, and drug development professionals. The methodology is established on reversed-phase chromatography principles and is designed to be compliant with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3] The application note further elaborates on the rationale behind experimental choices, strategies for chiral separation, and the execution of forced degradation studies to ensure the method is stability-indicating.

Introduction

1-(4-Fluoro-2-methylphenyl)propan-2-amine (Molecular Formula: C₁₀H₁₄FN) is a primary amine with a chemical structure analogous to other psychoactive compounds.[4][5] The accurate and precise quantification of this analyte is critical for pharmaceutical research, quality control of drug substances, and stability testing. Due to its chemical nature as a primary amine, developing a reliable HPLC method requires careful consideration of chromatographic parameters to achieve optimal separation and detection.[6] This application note provides a systematic approach to developing and validating an HPLC method suitable for its intended purpose.

Physicochemical Properties and Chromatographic Considerations

While specific experimental data for 1-(4-Fluoro-2-methylphenyl)propan-2-amine is not extensively published, its structure suggests it is a basic compound with moderate lipophilicity, similar to related structures like 1-(4-methylphenyl)propane-2-amine which has a calculated XLogP3 of 2.1.[7] These properties guide the initial chromatographic strategy.

A reversed-phase HPLC method is the most suitable starting point for non-polar to moderately polar compounds.[8] A C18 column is a versatile and widely used stationary phase for such applications.[6] The basic nature of the primary amine group necessitates control of the mobile phase pH to ensure good peak shape and retention. At acidic pH, the amine will be protonated, which can lead to better retention on a C18 column and minimize peak tailing.

For UV detection, the presence of the fluorinated phenyl ring should provide adequate chromophoric activity. However, for trace-level analysis, pre-column derivatization with a UV-active or fluorescent tag may be considered to enhance sensitivity.[6][9]

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of experiments to optimize the separation and detection of the target analyte.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & System Suitability Start Define Analytical Target Profile (ATP) Column_Selection Column Selection (e.g., C18, C8) Start->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol, pH) Column_Selection->Mobile_Phase_Screening Gradient_Optimization Gradient/Isocratic Optimization Mobile_Phase_Screening->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Adjustment Gradient_Optimization->Flow_Rate_Temp Detector_Settings Detector Wavelength Optimization Flow_Rate_Temp->Detector_Settings System_Suitability System Suitability Testing Detector_Settings->System_Suitability Final_Method Finalized Analytical Method System_Suitability->Final_Method MethodValidation cluster_params Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Method

High-Resolution GC-MS Analysis of 1-(4-Fluoro-2-methylphenyl)propan-2-amine in Biological Matrices: A Comprehensive Protocol

Introduction and Analytical Challenges The proliferation of novel psychoactive substances (NPS) presents an ongoing challenge for clinical and forensic toxicology. 1-(4-Fluoro-2-methylphenyl)propan-2-amine , commonly kno...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

The proliferation of novel psychoactive substances (NPS) presents an ongoing challenge for clinical and forensic toxicology. 1-(4-Fluoro-2-methylphenyl)propan-2-amine , commonly known as 4-fluoro-2-methylamphetamine (4-F-2-MA), is a synthetic ring-substituted amphetamine derivative. Due to its structural homology with classical illicit amphetamines, distinguishing 4-F-2-MA from endogenous amines and other designer drugs requires highly selective analytical methodologies [1].

Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for the confirmation of such volatile amines. However, the native primary amine structure of 4-F-2-MA yields poor chromatographic peak shapes and non-specific, low-mass fragmentation patterns under electron ionization (EI). This application note details a self-validating, field-proven protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with Heptafluorobutyric Anhydride (HFBA) derivatization to achieve unambiguous quantification of 4-F-2-MA in biological samples [2].

Mechanistic Rationale: The "Why" Behind the Workflow

To ensure a self-validating and robust system, every step of this protocol is designed with specific chemical causality:

  • Mixed-Mode SPE (MCX) over Liquid-Liquid Extraction (LLE): Biological matrices (urine, plasma) are rich in neutral lipids and proteins. 4-F-2-MA is a basic amine (pKa ~9.9). By buffering the sample to pH 6.0, the amine is fully protonated. The MCX sorbent captures the analyte via strong ionic interactions, allowing aggressive organic washes (e.g., 100% methanol) to strip away neutral interferences without analyte loss.

  • HFBA Derivatization: Underivatized primary amines interact with active silanol groups in the GC inlet and column, causing severe peak tailing. Furthermore, native amphetamines undergo α -cleavage under EI to produce a base peak at m/z 44, a region plagued by high matrix background noise. Acylation with HFBA masks the polar amine, drastically increasing volatility and shifting the primary diagnostic fragment to a high-mass, low-noise region (m/z 240) [3].

  • Volatility Control (The "Keeper" Principle): Freebase amphetamines are highly volatile. Evaporating the basic SPE eluate to absolute dryness will result in catastrophic analyte loss. Evaporation must be carefully monitored and stopped just prior to dryness, or an acidic "keeper" solvent must be utilized.

Workflow A Biological Sample (Urine/Plasma, 1 mL) B Internal Standard Addition (e.g., Amphetamine-d5) A->B C Mixed-Mode SPE (MCX) Condition -> Load -> Wash -> Elute B->C D Evaporation under N2 (Avoid complete dryness) C->D E HFBA Derivatization (70°C for 20 min) D->E F GC-MS Analysis (EI Mode, SIM Acquisition) E->F

Fig 1. Step-by-step sample preparation and analytical workflow for 4-F-2-MA quantification.

Step-by-Step Experimental Protocol

Sample Preparation and Extraction
  • Aliquoting & Internal Standard (IS): Transfer 1.0 mL of biological sample (urine or plasma) into a clean glass tube. Add 50 µL of Amphetamine-d5 working solution (1.0 µg/mL) to act as the internal standard. The use of a deuterated IS corrects for any downstream extraction losses or derivatization inefficiencies, establishing a self-validating quantitative system.

  • Buffering: Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex for 15 seconds. Centrifuge at 3000 x g for 5 minutes if particulates are present.

  • SPE Conditioning: Condition the MCX SPE cartridges (e.g., Oasis MCX 3cc/60mg) with 2.0 mL of Methanol, followed by 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0).

  • Loading: Load the buffered sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash sequentially with 2.0 mL of 0.1 M HCl (maintains amine protonation while removing aqueous interferences), followed by 2.0 mL of 100% Methanol (removes neutral lipids). Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target analytes using 2.0 mL of freshly prepared 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the amine, breaking the ionic bond with the sorbent.

Evaporation and HFBA Derivatization
  • Evaporation: Evaporate the eluate under a gentle stream of ultra-pure Nitrogen at 40°C. Critical Step: Stop evaporation when ~20 µL of solvent remains to prevent the volatilization of the freebase 4-F-2-MA.

  • Reconstitution: Add 50 µL of anhydrous Ethyl Acetate to the residue.

  • Acylation: Add 50 µL of Heptafluorobutyric Anhydride (HFBA). Seal the vials tightly with PTFE-lined caps.

  • Incubation: Heat the mixture in a dry block at 70°C for 20 minutes [1].

  • Final Preparation: Allow the vials to cool to room temperature. Evaporate the excess HFBA reagent under Nitrogen to dryness (the derivatized amide is stable and non-volatile). Reconstitute in 100 µL of Ethyl Acetate and transfer to an autosampler vial.

Derivatization Node1 4-F-2-MA (Primary Amine) Node3 4-F-2-MA-HFBA (Fluorinated Amide) Node1->Node3 Heat (70°C) Node4 Poor Peak Shape Low m/z (e.g., 44) Node1->Node4 Native GC-MS Node2 HFBA Reagent (Acylation) Node2->Node3 Node5 Excellent Peak Shape High m/z (e.g., 240) Node3->Node5 Derivatized GC-MS

Fig 2. Chemical rationale for HFBA derivatization of primary amines prior to GC-MS analysis.

Instrumental Parameters and Data Presentation

To achieve maximum sensitivity and selectivity, the GC-MS is operated in Selected Ion Monitoring (SIM) mode. The diagnostic ions are selected based on the specific fragmentation of the HFBA derivative. For 4-F-2-MA-HFBA, α -cleavage yields the amine-containing fragment at m/z 240, while the fluorinated benzyl cation yields m/z 123.

Table 1: GC-MS Operating Conditions
ParameterSetting / Specification
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm, 0.25 µm film
Carrier Gas Helium (Ultra-High Purity), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode (purge valve open at 1.0 min)
Inlet Temperature 250°C
Oven Temperature Program Initial 80°C (hold 2 min); Ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI), 70 eV
Solvent Delay 4.5 minutes
Table 2: Diagnostic SIM Ions for Quantification

Note: A quantifier/qualifier ion ratio within ±20% of the calibration standard is required to validate peak purity and confirm the absence of matrix interferences.

Analyte (HFBA Derivative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
4-F-2-MA-HFBA 240123348
Amphetamine-d5-HFBA (IS) 24411892

References

  • Ondra, P., Válka, I., Knob, R., Ginterová, P., & Maier, V. (2016). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology, 40(1), 78-85.[Link]

  • Holler, J. M., Vorce, S. P., Knittel, J. L., Malik-Wolf, B., Levine, B., & Bosy, T. Z. (2014). Evaluation of Designer Amphetamine Interference in GC–MS Amine Confirmation Procedures. Journal of Analytical Toxicology, 38(5), 295-303.[Link]

  • Hidvégi, E., Fábián, P., Hideg, Z., & Somogyi, G. (2006). GC-MS determination of amphetamines in serum using on-line trifluoroacetylation. Forensic Science International, 161(2-3), 119-123.[Link]

Application

Application Note: Preparation and Characterization of 1-(4-Fluoro-2-methylphenyl)propan-2-amine Reference Standards

Target Audience: Researchers, Forensic Scientists, and Analytical Chemists Content Focus: Synthetic Methodology, Mechanistic Rationale, and Analytical Certification Introduction & Forensic Context The proliferation of su...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Forensic Scientists, and Analytical Chemists Content Focus: Synthetic Methodology, Mechanistic Rationale, and Analytical Certification

Introduction & Forensic Context

The proliferation of substituted amphetamines as New Psychoactive Substances (NPS) presents a continuous challenge for forensic toxicology and pharmacological research. Specifically, ring-substituted fluorinated amphetamines, such as 1-(4-Fluoro-2-methylphenyl)propan-2-amine (also known as 4-fluoro-2-methylamphetamine or 4-F-2-MA), require rigorous analytical monitoring. To ensure metrological traceability and accuracy in forensic drug analyses, laboratories must utilize high-purity Certified Reference Materials (CRMs) [1].

This application note details a highly reliable, self-validating protocol for the synthesis, purification, and analytical certification of 1-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride.

Synthetic Strategy and Mechanistic Rationale

The synthesis of phenylalkylamine reference standards demands high regioselectivity and minimal byproduct formation. The selected route utilizes a Nitroaldol (Henry) Condensation followed by a Lithium Aluminum Hydride (LiAlH 4​ ) Reduction .

Causality Behind Experimental Choices:
  • The Henry Condensation: Reacting 4-fluoro-2-methylbenzaldehyde with nitroethane establishes the necessary carbon skeleton. Glacial acetic acid and ammonium acetate are chosen as a buffering catalytic system. This specific environment not only facilitates the initial aldol-type addition but thermodynamically drives the subsequent dehydration, yielding the highly conjugated 1-(4-Fluoro-2-methylphenyl)-2-nitropropene intermediate [2].

  • LiAlH 4​ Reduction vs. Catalytic Hydrogenation: While catalytic hydrogenation (e.g., Pd/C, H 2​ ) is common for alkene reduction, it poses a severe risk of hydrodefluorination when applied to halogenated aromatic systems. LiAlH 4​ is deliberately selected as a powerful hydride donor to simultaneously reduce the alkene and the nitro group to a primary amine without cleaving the carbon-fluorine bond [3].

  • Hydrochloride Salt Precipitation: Amphetamine free bases are volatile, lipophilic oils susceptible to atmospheric oxidation and CO 2​ absorption. Immediate precipitation as a hydrochloride salt from anhydrous diethyl ether provides a stable, non-hygroscopic crystalline solid. This state is mandatory for accurate weighing during quantitative NMR (qNMR) and ensures the long-term stability required for a CRM [1].

SynthesisWorkflow A 4-Fluoro-2-methylbenzaldehyde + Nitroethane B Henry Condensation (NH4OAc, AcOH, u0394) A->B C 1-(4-Fluoro-2-methylphenyl) -2-nitropropene B->C Dehydration D Reduction (LiAlH4, THF, 0°C to u0394) C->D E 1-(4-Fluoro-2-methylphenyl) propan-2-amine (Free Base) D->E Fieser Workup F Salt Formation (HCl in Et2O) E->F G Target Reference Standard (Hydrochloride Salt) F->G Crystallization

Figure 1: Synthetic workflow for 1-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride.

Step-by-Step Experimental Protocol

Caution: LiAlH 4​ is highly reactive with water. All glassware must be oven-dried. Perform reactions in a well-ventilated fume hood.

Step 3.1: Synthesis of 1-(4-Fluoro-2-methylphenyl)-2-nitropropene
  • Reagent Assembly: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-Fluoro-2-methylbenzaldehyde (100 mmol, 1.0 eq), nitroethane (150 mmol, 1.5 eq), and ammonium acetate (20 mmol, 0.2 eq).

  • Solvent Addition: Add 50 mL of glacial acetic acid.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 6 hours. The solution will turn deep yellow/orange.

  • Workup: Cool the mixture to room temperature. Pour the solution slowly into 200 mL of vigorously stirred ice water.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold water (2 × 50 mL) and recrystallize from hot ethanol to yield bright yellow crystals. Dry under high vacuum.

Step 3.2: Reduction to the Free Base Amine
  • Hydride Suspension: In a dry 500 mL multi-neck flask under argon, suspend LiAlH 4​ (200 mmol, 4.0 eq) in 150 mL of anhydrous Tetrahydrofuran (THF). Cool to 0 °C using an ice bath.

  • Addition: Dissolve the synthesized nitropropene (50 mmol, 1.0 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 1 hour, maintaining the internal temperature below 10 °C.

  • Reflux: Remove the ice bath and heat the mixture to reflux for 4 hours.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. To safely quench the excess hydride without forming an intractable emulsion, sequentially add: x mL of distilled water (where x = grams of LiAlH 4​ used), followed by x mL of 15% aqueous NaOH, and finally 3x mL of distilled water.

  • Extraction: Stir vigorously until the gray suspension converts into a white, granular precipitate. Filter through a pad of Celite, wash the cake with THF, and concentrate the filtrate under reduced pressure to yield the free base as a pale yellow oil.

Step 3.3: Hydrochloride Salt Precipitation
  • Dissolution: Dissolve the crude free base oil in 100 mL of anhydrous diethyl ether and cool to 0 °C.

  • Precipitation: Dropwise, add a 2.0 M solution of HCl in diethyl ether until the pH of the solution reaches 3–4 (monitor via pH paper). A white precipitate will form immediately.

  • Isolation: Stir for 30 minutes at 0 °C. Filter the solid under vacuum, wash with cold anhydrous ether, and dry under high vacuum. Recrystallize from isopropanol/diethyl ether to achieve CRM-grade purity.

Analytical Validation & Certification

To guarantee trustworthiness, the protocol employs a self-validating system . The synthesized material is subjected to orthogonal analytical techniques to independently verify structural identity, absolute mass fraction, and trace impurity profiles[4].

ValidationLogic A Synthesized Reference Material (Target HCl Salt) B Structural Elucidation (Identity Confirmation) A->B C Purity Determination (Mass Fraction Analysis) A->C D Impurity Profiling (Forensic Tracing) A->D B1 1H, 13C, 19F NMR HRMS (Exact Mass) FTIR (Functional Groups) B->B1 C1 qNMR (Internal Standard) UHPLC-UV (Chromatographic Purity) C->C1 D1 GC-MS (By-product Identification) D->D1 E Certified Reference Material (CRM) B1->E Validated C1->E Validated D1->E Validated

Figure 2: Self-validating analytical logic for Certified Reference Material (CRM) certification.

Structural Elucidation (Identity)

The exact mass and atomic connectivity are confirmed via High-Resolution Mass Spectrometry (HRMS) and multinuclear NMR.

Table 1: Expected Analytical Data for 1-(4-Fluoro-2-methylphenyl)propan-2-amine HCl

Analytical TechniqueParameter / TargetExpected Result / Specification
HRMS (ESI+) [M+H]+ Exact MassCalculated: 168.1189 m/z, Found: ± 5 ppm
1 H NMR (D 2​ O) α -CH 3​ (Aliphatic) 1.25 ppm (doublet, 3H)
Ar-CH 3​ (Aromatic) 2.35 ppm (singlet, 3H)
CH 2​ (Benzylic) 2.90 - 3.05 ppm (multiplet, 2H)
CH (Methine) 3.55 ppm (multiplet, 1H)
Aromatic Protons 6.95 - 7.20 ppm (multiplet, 3H)
19 F NMR (D 2​ O) Ar-F -116.5 ppm (multiplet, 1F)
FTIR (ATR) N-H stretching (amine salt)Broad band 3200 - 2800 cm −1
Purity Determination (Mass Fraction)

Once identity is confirmed, the absolute purity is determined using quantitative NMR (qNMR) against a primary internal standard (e.g., NIST SRM Maleic Acid). This is orthogonally supported by UHPLC-UV to ensure no chromatographically hidden organic impurities exist.

Table 2: UHPLC-UV/MS Chromatographic Conditions for Purity Assessment

ParameterSpecification
Column C18 (e.g., 1.7 µm, 2.1 × 100 mm)
Mobile Phase A 0.1% Formic Acid in LC-MS grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS grade Acetonitrile
Gradient Profile 5% B to 95% B over 10.0 min, hold for 2.0 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 210 nm and 254 nm; MS (ESI+) Scan 100-1000 m/z
Acceptance Criteria Chromatographic purity 99.5% (Area Normalization)

References

  • Strategic Innovation for Drug Enforcement: Brazilian Development of Certified Reference Material for Amphetamine Hydrochloride. SciELO. URL:[Link]

  • Influence of Base On Nitro-Aldol (Henry) Reaction Products For Alternative Clandestine Pathways. Scribd / Physical Sciences. URL:[Link]

  • Recent Contributions of Organic Synthesis to Forensic Science. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Development of a harmonised method for the profiling of amphetamines: I. Synthesis of standards and compilation of analytical data. Forensic Science International. URL:[Link]

Method

Application Notes and Protocols for In Vivo Dosing of 1-(4-Fluoro-2-methylphenyl)propan-2-amine

For: Researchers, scientists, and drug development professionals. Abstract These application notes provide a comprehensive guide for establishing in vivo dosing protocols for the novel research compound 1-(4-Fluoro-2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for establishing in vivo dosing protocols for the novel research compound 1-(4-Fluoro-2-methylphenyl)propan-2-amine. Given the limited published data on this specific molecule, this document synthesizes established principles of preclinical pharmacology, drawing parallels from structurally related fluoroamphetamine analogs. The protocols herein are designed to be a foundational framework, emphasizing the empirical determination of key parameters such as vehicle formulation, maximum tolerated dose (MTD), and pharmacokinetic profiling to guide the design of robust efficacy and safety studies. All procedures must be conducted in compliance with institutional and national guidelines for the ethical treatment of laboratory animals.

Introduction: The Scientific Imperative for Rigorous Dosing Protocols

1-(4-Fluoro-2-methylphenyl)propan-2-amine is a substituted amphetamine analog. The introduction of a fluorine atom and a methyl group on the phenyl ring is anticipated to modulate its pharmacokinetic and pharmacodynamic properties compared to parent amphetamine structures.[1] Fluorination can enhance metabolic stability and membrane permeation, potentially altering the compound's potency and duration of action.[1] As with related compounds like 4-fluoroamphetamine (4-FA), it is presumed to act as a central nervous system stimulant by modulating monoamine neurotransmitter systems.[2][3]

The successful preclinical evaluation of any new chemical entity hinges on the meticulous development of appropriate in vivo dosing protocols.[4] These protocols are fundamental to ensuring the reproducibility and validity of experimental results, forming the basis for understanding a compound's therapeutic potential and safety profile.[5] This guide provides the necessary steps to move from preliminary in vitro data to well-designed animal studies.

Pre-formulation and Vehicle Selection: The Foundation of Bioavailability

The choice of delivery vehicle is critical and depends on the physicochemical properties of the test compound, the intended route of administration, and the study's duration.[6][7] An inappropriate vehicle can lead to poor bioavailability, inconsistent results, or direct toxicity, confounding the interpretation of the study.[8]

Causality in Vehicle Selection

For a novel amine-based compound like 1-(4-Fluoro-2-methylphenyl)propan-2-amine, solubility is a primary consideration. Many amine hydrochlorides are water-soluble, but the freebase form may be more lipophilic.

  • For Water-Soluble Salts (e.g., HCl salt): Isotonic saline (0.9% NaCl) is the preferred vehicle for parenteral routes due to its physiological compatibility.[6]

  • For Poorly Water-Soluble/Lipophilic Forms (Freebase): A multi-component system is often necessary. Common strategies include:

    • Suspensions: Using agents like carboxymethylcellulose (CMC) to create a uniform suspension for oral administration.[6]

    • Co-solvents: For parenteral routes, a small percentage of a co-solvent like DMSO or PEG 300 can be used to dissolve the compound, which is then diluted in saline or water.[7] It is crucial to conduct a vehicle toxicity study, as co-solvents can have their own biological effects.[8]

    • Lipid-based vehicles: For highly lipophilic compounds, oils like corn oil or sesame oil can be used for oral or subcutaneous administration.[7]

Protocol: Vehicle Screening and Formulation

Objective: To prepare a stable and well-tolerated formulation for administration.

Materials:

  • 1-(4-Fluoro-2-methylphenyl)propan-2-amine

  • Sterile 0.9% Saline

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG 300)

  • Tween 80

  • Corn Oil

  • 0.5% Carboxymethylcellulose (CMC) in sterile water

  • Vortex mixer, magnetic stirrer, pH meter

Procedure:

  • Solubility Assessment:

    • Attempt to dissolve a known amount of the compound in saline to a target concentration (e.g., 1 mg/mL).

    • If insoluble, test solubility in alternative vehicles (e.g., 10% DMSO in saline, 10% PEG 300 in saline, corn oil).

  • Formulation Preparation (Example for a Co-solvent System):

    • Calculate the required amount of compound for the desired final concentration and volume.

    • Dissolve the compound in a minimal volume of the chosen co-solvent (e.g., DMSO).

    • Slowly add the aqueous vehicle (e.g., saline) while vortexing or stirring to prevent precipitation. A small amount of a surfactant like Tween 80 (1-5%) can be added to improve stability.[6]

    • Observe the final formulation for clarity and homogeneity.

  • Final Checks:

    • Measure the pH of aqueous formulations and adjust to a physiological range (pH 6.5-7.5) if necessary for parenteral routes.

    • Prepare fresh formulations daily unless stability data demonstrates otherwise.

Vehicle ComponentTypical ConcentrationRoute of AdministrationKey Considerations
0.9% Saline N/AIV, IP, SC, POSuitable only for water-soluble compounds.[6]
DMSO <10% (as co-solvent)IP, SC, POCan have intrinsic biological effects.[8]
PEG 300/400 10-40% (as co-solvent)IP, SC, POCan cause irritation at higher concentrations.[8]
Tween 80 1-5% (as surfactant)IV, IP, SC, POImproves solubility and stability.[6]
Corn Oil N/ASC, POFor lipophilic compounds; can affect absorption rates.[7]
0.5% CMC 0.5-2%POForms a suspension for insoluble compounds.[6]
IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, PO: Oral Gavage

Determination of Maximum Tolerated Dose (MTD)

The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality.[4] It is a crucial first step in any in vivo study to establish a safe dose range for subsequent efficacy and pharmacokinetic experiments.[9]

Protocol: Single-Dose MTD Study in Mice

Objective: To identify the MTD of a single administration of the compound.

Animal Model: C57BL/6 mice (or other relevant strain), 8-10 weeks old, n=3-5 per group.

Procedure:

  • Group Allocation: Assign animals to several dose groups and a vehicle control group.

  • Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose and several escalating dose levels (e.g., 10, 30, 100, 300 mg/kg).[10]

  • Administration: Administer a single dose via the intended route of administration (e.g., intraperitoneal injection).

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 8, 24 hours post-dose).

  • Data Collection: Record body weight daily for 7-14 days. Note any instances of morbidity or mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant clinical signs of toxicity or more than a 10-20% loss in body weight.[9]

Pharmacokinetic (PK) Profiling

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[11] A PK study is essential for determining key parameters like half-life (t½), maximum plasma concentration (Cmax), and bioavailability (F%), which inform the dosing regimen (e.g., once or twice daily) for efficacy studies.[12]

Visualizing the PK/PD Relationship

PKPD_Workflow cluster_Dosing Dosing Phase cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Administer Single Dose (e.g., IV and PO) Sampling Serial Blood Sampling (Multiple Time Points) Dose->Sampling Biomarker Measure Biomarker (e.g., Locomotor Activity) Dose->Biomarker Analysis LC-MS/MS Analysis of Plasma Concentration Sampling->Analysis PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t½) Analysis->PK_Params Effect Correlate Concentration with Effect PK_Params->Effect Biomarker->Effect Dose_Response_Workflow Start Define Disease Model & Endpoints MTD Establish MTD & PK Data (From Preliminary Studies) Start->MTD Dose_Select Select Dose Levels (e.g., 3-4 doses below MTD) + Vehicle Control + Positive Control MTD->Dose_Select Randomize Randomize Animals into Treatment Groups Dose_Select->Randomize Dosing Administer Compound (Based on PK-informed regimen) Randomize->Dosing Endpoint_Measure Measure Primary & Secondary Efficacy Endpoints Dosing->Endpoint_Measure Analysis Statistical Analysis (e.g., ANOVA, Dunnett's test) Endpoint_Measure->Analysis Result Determine Effective Dose Range & Therapeutic Window Analysis->Result

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Fluoro-2-methylphenyl)propan-2-amine

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(4-Fluoro-2-methylphenyl)propan-2-amine. This document provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(4-Fluoro-2-methylphenyl)propan-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.

Introduction

The synthesis of 1-(4-Fluoro-2-methylphenyl)propan-2-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and industrially scalable route involves a two-step sequence:

  • Friedel-Crafts Acylation: Synthesis of the precursor ketone, 1-(4-fluoro-2-methylphenyl)propan-1-one, from 1-fluoro-3-methylbenzene.

  • Reductive Amination: Conversion of the ketone to the target primary amine.

This guide will address potential issues in both stages of this synthesis.

Troubleshooting Guide: Improving Reaction Yield

This section is formatted as a series of questions and answers to directly address common issues encountered during the synthesis.

Question 1: My Friedel-Crafts acylation to produce the precursor ketone, 1-(4-fluoro-2-methylphenyl)propan-1-one, is giving a low yield and a mixture of isomers. How can I improve this?

Answer:

Low yield and poor regioselectivity in the Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with propanoyl chloride are common challenges. The directing effects of the fluorine and methyl substituents on the aromatic ring are key to understanding and controlling the outcome of this reaction. The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, but deactivating. This can lead to a mixture of products.

Potential Causes and Solutions:

  • Isomer Formation: The primary cause of a product mixture is the competing directing effects of the methyl and fluoro groups. To favor the desired isomer (acylation at the 4-position relative to the fluorine), careful control of reaction temperature is crucial. Running the reaction at lower temperatures (0-5 °C) can enhance the kinetic selectivity towards the sterically less hindered para-position relative to the methyl group.[1][2][3]

  • Catalyst Activity: Anhydrous aluminum chloride (AlCl₃) is the typical Lewis acid catalyst for this reaction.[1][2][3] Its activity can be diminished by moisture. Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity batch of AlCl₃.

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, a slight increase in temperature may be necessary, but be cautious of increased byproduct formation.

Question 2: My reductive amination of 1-(4-fluoro-2-methylphenyl)propan-1-one to the target amine is resulting in a low yield. What are the likely causes and how can I address them?

Answer:

The reductive amination of the ketone is the critical final step. Low yields can stem from several factors, including the choice of reducing agent, reaction conditions, and the presence of side reactions. The Leuckart-Wallach reaction and methods employing borohydride reagents are common approaches.[4][5][6]

Potential Causes and Solutions:

  • Incomplete Imine Formation (Leuckart-Wallach Reaction): The Leuckart-Wallach reaction involves the formation of an intermediate N-formyl amine from the ketone and ammonium formate or formamide at high temperatures (120-180 °C).[4][5][6] If the temperature is too low or the reaction time is too short, the formation of the intermediate will be incomplete. Ensure the reaction mixture reaches and maintains the optimal temperature. The removal of water formed during the reaction can also drive the equilibrium towards the product.[7]

  • Side Reactions with Borohydride Reagents: When using sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), a common side reaction is the direct reduction of the ketone to the corresponding alcohol.[8][9][10][11] To minimize this, ensure that the imine is pre-formed before the addition of the reducing agent. This can be achieved by stirring the ketone and the amine source (e.g., ammonium acetate) together for a period before introducing the borohydride.[9]

  • Over-alkylation: The formation of secondary and tertiary amines can occur, especially if there is an excess of the ketone relative to the ammonia source.[5] Using a large excess of the ammonia source (e.g., ammonium formate or a solution of ammonia in an alcohol) can help to suppress this side reaction.[8][12]

ParameterLeuckart-WallachNaBH₄ / NaBH(OAc)₃
Temperature High (120-180 °C)Mild (0 °C to room temp)
Reagents Ammonium formate, formamideNaBH₄, NaBH(OAc)₃, NH₄OAc
Common Byproducts N-formyl amines, over-alkylated aminesAlcohol from ketone reduction
Advantages Inexpensive reagentsMilder conditions, higher selectivity
Disadvantages High temperatures, potential for byproductsMore expensive reagents

Question 3: I am observing significant amounts of the N-formyl byproduct after my Leuckart-Wallach reaction. How can I efficiently hydrolyze it to the desired primary amine?

Answer:

The formation of the N-formyl derivative is an inherent part of the Leuckart-Wallach reaction mechanism.[4][5] This intermediate must be hydrolyzed to yield the final primary amine.

Solution:

  • Acidic Hydrolysis: The most common and effective method for hydrolyzing the N-formyl amide is to treat the reaction mixture with a strong acid, such as hydrochloric acid (HCl), followed by heating.[4] A typical procedure involves refluxing the crude product with concentrated HCl for several hours.

  • Monitoring the Hydrolysis: The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the N-formyl amide spot and the appearance of the more polar amine spot.

  • Work-up: After complete hydrolysis, the reaction mixture is cooled and made basic with a strong base (e.g., NaOH) to deprotonate the amine hydrochloride salt and liberate the free amine. The amine can then be extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended synthetic route for 1-(4-Fluoro-2-methylphenyl)propan-2-amine for laboratory-scale synthesis?

For laboratory-scale synthesis where milder conditions and higher selectivity are preferred, a two-step approach is recommended:

  • Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with propanoyl chloride using AlCl₃ as a catalyst to form 1-(4-fluoro-2-methylphenyl)propan-1-one.

  • Reductive amination of the resulting ketone using sodium triacetoxyborohydride (NaBH(OAc)₃) and ammonium acetate. This method generally provides good yields under mild conditions and minimizes the formation of the alcohol byproduct.[9]

Q2: What are the main safety precautions to consider during this synthesis?

  • Friedel-Crafts Acylation: Propanoyl chloride and aluminum chloride are corrosive and react violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Reductive Amination: Sodium borohydride and sodium triacetoxyborohydride are flammable solids and can react with water to produce hydrogen gas. Handle these reagents in a dry environment. The Leuckart-Wallach reaction is conducted at high temperatures and should be performed with appropriate shielding and temperature control.

  • General Precautions: Handle all organic solvents in a fume hood. The final amine product may be toxic and should be handled with care.

Q3: How can I purify the final 1-(4-Fluoro-2-methylphenyl)propan-2-amine product?

The final amine product can be purified by the following methods:

  • Acid-Base Extraction: This is a standard method for purifying amines. The crude product is dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer is then washed with an organic solvent to remove any neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) and the free amine is extracted with an organic solvent.[4]

  • Distillation: If the amine is a liquid, it can be purified by vacuum distillation.

  • Crystallization of the Hydrochloride Salt: The purified amine can be converted to its hydrochloride salt by bubbling dry HCl gas through a solution of the amine in an appropriate solvent (e.g., diethyl ether or ethyl acetate). The resulting salt can then be purified by recrystallization.[13]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluoro-2-methylphenyl)propan-1-one (Friedel-Crafts Acylation)

A 1-Fluoro-3-methylbenzene E Reaction Mixture (0-5 °C) A->E B Propanoyl Chloride B->E C AlCl3 (catalyst) C->E D Dichloromethane (solvent) D->E F Quench with HCl/ice E->F 1. Stir for 2-4h G Work-up (Extraction, Washing) F->G H Purification (Distillation) G->H I 1-(4-fluoro-2-methylphenyl)propan-1-one H->I

Figure 1: Workflow for Friedel-Crafts Acylation.

Materials:

  • 1-Fluoro-3-methylbenzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Add propanoyl chloride (1.0 eq) dropwise to the suspension via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add 1-fluoro-3-methylbenzene (1.0 eq) dropwise over 30 minutes, keeping the temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-(4-fluoro-2-methylphenyl)propan-1-one as a colorless oil.

Protocol 2: Synthesis of 1-(4-Fluoro-2-methylphenyl)propan-2-amine (Reductive Amination via Leuckart-Wallach Reaction)

A 1-(4-fluoro-2-methylphenyl)propan-1-one C Heat (160-170 °C) A->C B Ammonium Formate B->C D N-formyl intermediate C->D 2-5h E Hydrolysis (conc. HCl, reflux) D->E F Basification (NaOH) E->F G Extraction F->G H Purification G->H I 1-(4-Fluoro-2-methylphenyl)propan-2-amine H->I

Figure 2: Workflow for Leuckart-Wallach Reductive Amination.

Materials:

  • 1-(4-fluoro-2-methylphenyl)propan-1-one

  • Ammonium formate

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1-(4-fluoro-2-methylphenyl)propan-1-one (1.0 eq) and ammonium formate (3-4 eq).

  • Heat the mixture in an oil bath to 160-170 °C for 2-5 hours. The mixture will become homogeneous and then may solidify upon cooling.

  • Cool the reaction mixture to room temperature. Add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl amine.

  • Cool the solution to room temperature and carefully make it basic (pH > 12) by the slow addition of concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude amine.

  • Purify the amine by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

References

  • Leuckart reaction - Grokipedia. Available at: [Link]

  • Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst - Taylor & Francis. Available at: [Link]

  • Continuous Reductions and Reductive Aminations Using Solid NaBH 4 - ACS Publications. Available at: [Link]

  • An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction - ResearchGate. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile - SciSpace. Available at: [Link]

  • Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note - Save My Exams. Available at: [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin - SciELO. Available at: [Link]

  • Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

  • Leuckart–Wallach Reaction - ResearchGate. Available at: [Link]

  • The Leuckart Reaction - ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • THE MECHANISM OF THE LEUCKART REACTION. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. Available at: [Link]

  • Leuckart reaction - Wikipedia. Available at: [Link]

  • Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - PubMed. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • Amination based on the system of ammonium formate-Pd/C - ResearchGate. Available at: [Link]

  • Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts - IT Services - University of Liverpool. Available at: [Link]

  • fluoromethyl phenyl sulfone - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 1-(4-Hydroxyphenyl)propan-2-one ethylene ketal - PrepChem.com. Available at: [Link]

  • CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814 - Google Patents.
  • 1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE — Chemical Substance Information - NextSDS. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. Available at: [Link]

  • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC. Available at: [Link]

  • What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? - Quora. Available at: [Link]

  • N-(tert-Butylsulfinyl)Imines - Organic Syntheses Procedure. Available at: [Link]

  • (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide - MDPI. Available at: [Link]

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Optimization

Technical Support Center: Troubleshooting Co-Elution in 1-(4-Fluoro-2-methylphenyl)propan-2-amine Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical chemists, forensic toxicologists, and drug development professionals facing co-elution challenges when analyzing 1-(4-Fluoro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical chemists, forensic toxicologists, and drug development professionals facing co-elution challenges when analyzing 1-(4-Fluoro-2-methylphenyl)propan-2-amine and related fluorinated amphetamine derivatives.

Due to its specific structural features—a basic primary amine, a chiral α -carbon, and a fluorinated, methylated aromatic ring—this compound exhibits complex chromatographic behavior. Standard reversed-phase methodologies frequently fail to resolve it from its positional isomers and enantiomers. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Part 1: Diagnostic Workflows & Interaction Mechanisms

Before altering your method, you must identify the chemical nature of the co-eluting species. Co-elution with this compound typically falls into three categories: positional isomers (e.g., migration of the fluorine or methyl group on the phenyl ring), enantiomers (R- vs. S- stereocenters), or matrix-induced peak tailing.

Troubleshooting_Tree Start Co-Elution Detected during Chromatographic Analysis Check Identify Nature of Co-Eluting Species Start->Check Pos Positional Isomers (e.g., 3-Fluoro vs 4-Fluoro) Check->Pos Enant Enantiomers (R- vs S- isomers) Check->Enant Tail Peak Tailing / Matrix (Amine Interactions) Check->Tail Sol1 Deploy PFP Column (Optimize π-π & Dipole) Pos->Sol1 Sol2 Use Chiral Stationary Phase (e.g., Cellulose-2) Enant->Sol2 Sol3 Adjust pH & Buffer (Formate/Ammonia) Tail->Sol3

Fig 1: Decision matrix for resolving co-elution in fluorinated amphetamine chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 1-(4-Fluoro-2-methylphenyl)propan-2-amine co-elute with its positional isomers on my standard C18 column?

A: Standard C18 (octadecyl) columns rely almost exclusively on dispersive (hydrophobic) interactions. Positional isomers of fluorinated amphetamines—such as shifting the fluorine to the 3-position or the methyl to the 4-position—have nearly identical hydrophobicities and partition coefficients. Because a conventional C18 column cannot recognize the spatial arrangement of the electronegative fluorine atom, it cannot achieve separation between 3- and 4-positional isomers[1].

Q2: How can I resolve these positional isomers without moving to a longer column or excessive run times?

A: The most effective strategy is orthogonal selectivity via a Pentafluorophenyl (PFP) stationary phase. PFP columns feature an electron-deficient phenyl ring (due to the highly electronegative fluorine atoms). This allows the stationary phase to engage in multiple interaction mechanisms simultaneously: π−π interactions with the analyte's aromatic ring, dipole-dipole interactions with the analyte's C-F bond, and hydrogen bonding with the amine group[2]. This multimodal retention effectively resolves structural isomers of identical mass[3].

PFP_Retention Analyte 1-(4-Fluoro-2-methylphenyl) propan-2-amine PFP Pentafluorophenyl (PFP) Stationary Phase Analyte->PFP π-π Interactions (Aromatic Ring) Analyte->PFP Dipole-Dipole (C-F Bonds) Analyte->PFP Hydrogen Bonding (Amine Group) Analyte->PFP Hydrophobic (Aliphatic Chain)

Fig 2: Orthogonal retention mechanisms of PFP columns for fluorinated amphetamines.

Q3: I am observing a split peak or a "shoulder" on my PFP column, but I have ruled out positional isomers. What is causing this?

A: You are likely observing partial chiral resolution. 1-(4-Fluoro-2-methylphenyl)propan-2-amine possesses a stereogenic center at the α -carbon, meaning it exists as R- and S- enantiomers. While PFP columns are not strictly chiral, their rigid structure can sometimes induce slight diastereomeric interactions if chiral impurities are present in the matrix, leading to peak splitting. To properly resolve or quantify these enantiomers, you must transition to a dedicated Chiral Stationary Phase (CSP), such as a Cellulose-2 column operating in polar organic phase mode[4].

Q4: We use GC-MS for high-throughput screening. The free base form of this compound tails severely and co-elutes with matrix noise. How do we fix this?

A: Primary amines interact strongly with active silanol groups in the GC inlet and column, causing severe tailing. Furthermore, the mass spectra of underivatized fluoroamphetamine ring-isomers are often visually indistinguishable[1]. You must perform chemical derivatization. Trimethylsilyl (TMS) or trifluoroacetyl (TFA) derivatization neutralizes the active amine, improves volatility, and alters the fragmentation pathway to yield unique mass spectral abundance ratios for unequivocal identification[1].

Part 3: Quantitative Data Summary

The table below summarizes the expected retention behavior and resolution capabilities of different column chemistries for fluorinated amphetamine derivatives.

Column ChemistryPrimary Retention MechanismPositional Isomer ResolutionEnantiomeric ResolutionRecommended Application
C18 (Octadecyl) Hydrophobic (Dispersive)Poor ( Rs​<1.0 )NoneGeneral screening, non-isomeric mixtures
PFP (Pentafluorophenyl) π−π , Dipole, H-BondingExcellent ( Rs​>1.5 )NoneRegioisomer differentiation (e.g., 2-FA vs 4-FA)
Cellulose-2 (Chiral) Steric fit, H-BondingModerateExcellent ( Rs​>1.5 )Racemic mixture resolution (R vs S)
GC-MS (DB-5ms) + TMS Boiling point, HydrophobicGood (Post-derivatization)NoneHigh-throughput forensic confirmation

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in system suitability checks. If the validation criteria are not met, the protocol dictates the exact causal adjustment required.

Protocol A: HPLC-UV/MS Resolution of Positional Isomers (PFP Column)

Objective: Baseline separation of 1-(4-Fluoro-2-methylphenyl)propan-2-amine from its regioisomers.

  • Column Preparation: Install a high-purity PFP column (e.g., 150 × 3.0 mm, 2.7 µm fused-core).

  • Mobile Phase: Prepare an isocratic blend of Methanol / Acetonitrile / 10 mM Ammonium Formate (pH 3.5) in a 9:1:90 ratio[3]. Causality: The acidic pH ensures the primary amine remains fully protonated, preventing secondary interactions with residual silanols.

  • Parameters: Set flow rate to 0.4 mL/min and column temperature to 40 °C.

  • System Suitability Check (Self-Validation): Inject a mixed standard containing 2-fluoro, 3-fluoro, and 4-fluoroamphetamine analogs.

    • Validation Criterion: The resolution ( Rs​ ) between the critical pair (typically 3-fluoro and 4-fluoro isomers) must be ≥1.5 .

    • Adjustment: If Rs​<1.5 , lower the column temperature by 5 °C. Lower temperatures enhance the enthalpy-driven dipole-dipole interactions of the PFP phase, increasing selectivity.

Protocol B: Chiral HPLC Enantioseparation

Objective: Separation of R- and S- enantiomers to determine racemic ratios.

  • Column Preparation: Install a Cellulose-2 column (cellulose tris(3-chloro-4-methylphenylcarbamate) coated on silica gel)[4].

  • Mobile Phase: Prepare a polar organic phase consisting of Acetonitrile : Isopropanol : Diethylamine : Formic Acid in a 95:5:0.1:0.1 ratio[4].

  • Parameters: Run isocratically at 1.0 mL/min at ambient temperature (25 °C).

  • Enantiomeric Purity Check (Self-Validation): Inject a known racemic standard of the compound.

    • Validation Criterion: The peak area ratio of the R and S enantiomers must be exactly 1:1 ( ±2% ).

    • Adjustment: A deviation indicates potential auto-oxidation of the standard or injector discrimination. Prepare a fresh standard. If peaks are excessively broad, increase the isopropanol content to 7% to enhance hydrogen-bonding kinetics.

Protocol C: GC-MS TMS Derivatization

Objective: Eliminate amine tailing and enable mass spectral differentiation of isomers.

  • Extraction: Extract the free base from the matrix using liquid-liquid extraction into an organic solvent (e.g., ethyl acetate), then evaporate to dryness under a gentle nitrogen stream[5].

  • Derivatization: Reconstitute the residue in 50 µL of anhydrous ethyl acetate and add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS.

  • Incubation: Heat the sealed vial at 70 °C for 30 minutes.

  • Derivatization Completeness Check (Self-Validation): Inject 1 µL into the GC-MS (DB-5ms column).

    • Validation Criterion: Extract the ion chromatogram for the underivatized free base ( m/z 153 or 167 depending on exact fragmentation). The peak area of the free base must be <1% of the TMS-derivatized peak area.

    • Adjustment: If >1% , moisture has compromised the reaction. Ensure strictly anhydrous conditions, use fresh BSTFA reagent, and repeat the derivatization.

References

  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: 1

  • Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity. Chromatography Online. Available at: 3

  • Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns. Sigma-Aldrich. Available at: Link

  • Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode. PubMed. Available at: 4

  • Isomers of fluoroamphetamines detected in forensic cases in Denmark. PubMed. Available at: 5

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 1-(4-Fluoro-2-methylphenyl)propan-2-amine

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Fluoro-2-methylphenyl)propan-2-amine. Given the limited specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Fluoro-2-methylphenyl)propan-2-amine. Given the limited specific literature on this exact molecule, this document synthesizes data from structurally related amphetamine analogs and general principles of medicinal and organic chemistry to provide a robust framework for handling and analyzing this compound in aqueous solutions. We will address common stability challenges, provide troubleshooting protocols, and explain the chemical rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for aqueous solutions of 1-(4-Fluoro-2-methylphenyl)propan-2-amine?

A1: For maximum stability, aqueous solutions should be stored at 2-8°C in amber or light-blocking containers . The amine functional group can be susceptible to oxidation, and aromatic systems can be sensitive to photodegradation.[1][2] A study on seized amphetamine showed that while refrigeration did not offer a statistically significant advantage over environmental conditions for solid samples over 32 months, for solutions, minimizing thermal and light stress is a critical first step to prevent degradation.[3] To further enhance stability, especially for long-term storage, consider preparing solutions in a slightly acidic buffer (e.g., pH 5-6.5) and purging the container with an inert gas like nitrogen or argon to minimize oxidation.

Q2: How does pH affect the stability of this compound in water?

A2: The pH of the aqueous solution is a critical factor. As a primary amine, 1-(4-Fluoro-2-methylphenyl)propan-2-amine is basic.

  • Acidic to Neutral pH (pH < 7): In this range, the amine group will be protonated to form an ammonium salt (-NH3+). This form is generally more stable and soluble in water. The protonation reduces the electron density on the nitrogen, making it significantly less susceptible to oxidative degradation.

  • Alkaline pH (pH > 8): In basic solutions, the compound will exist predominantly as the free base (-NH2). The lone pair of electrons on the nitrogen makes the free base more vulnerable to oxidation. Studies on related compounds have shown that alkaline conditions can lead to significant degradation.[4] While a study on methamphetamine street samples found a wide range of pH values (3.02 to 7.03), it highlights that the compound can persist in acidic conditions.[5]

Therefore, maintaining a slightly acidic to neutral pH is recommended for enhanced stability.

Q3: What are the most likely degradation pathways for this compound?

A3: Based on its chemical structure—a fluorinated amphetamine analog—the primary degradation pathways are expected to be oxidation and photodegradation.

  • Oxidation: The primary amine is a key site for oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or exposure to oxidizing agents. This can lead to the formation of imines, oximes, or N-oxide derivatives. The benzylic carbon is also a potential site of oxidation. Chemical oxidation has been shown to be an effective method for degrading amphetamine-type stimulants.[6]

  • Photodegradation: Aromatic compounds, especially those with heteroatom substituents, can absorb UV light, leading to photochemical reactions.[1] For halogenated aromatic compounds, this can sometimes lead to dehalogenation, though the carbon-fluorine bond is exceptionally strong and generally stable.[7] More likely photodegradation pathways involve reactions at the amine or the aromatic ring, similar to the photodegradation of drugs like chlorpromazine, which involves radical formation.[1][2]

  • Thermal Degradation: While generally more stable than Boc-protected amines which can degrade at temperatures above 100°C, prolonged exposure to elevated temperatures can accelerate oxidative processes.[8]

The diagram below illustrates these potential degradation routes.

G cluster_main 1-(4-Fluoro-2-methylphenyl)propan-2-amine cluster_products Potential Degradation Products Parent Parent Compound (C10H14FN) Oxidation_Product Oxidative Products (e.g., Imine, N-Oxide) Parent->Oxidation_Product Oxidation (O2, H2O2) Photo_Product Photolytic Products (e.g., Ring-Hydroxylated Species) Parent->Photo_Product Photolysis (UV/Vis Light) Deamination_Product Deamination Product (e.g., Ketone) Parent->Deamination_Product Hydrolysis/ Oxidation

Caption: Potential degradation pathways for the parent compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: I am observing a rapid and unexpected decrease in the concentration of my compound in an aqueous solution.

This is a common issue indicating compound instability. Follow this workflow to diagnose the cause.

G Start Unexpected Degradation Observed Check_pH 1. Verify Solution pH Start->Check_pH Check_Light 2. Assess Light Exposure Check_pH->Check_Light pH is neutral/acidic Solution_Found Implement Corrective Actions: - Use buffer (pH 5-6.5) - Use amber vials - Store at 2-8°C - Use high-purity, degassed water Check_pH->Solution_Found pH is alkaline (>8) Check_Temp 3. Review Storage Temperature Check_Light->Check_Temp Sample protected from light Check_Light->Solution_Found Exposed to UV/room light Check_Purity 4. Check Water/Solvent Purity Check_Temp->Check_Purity Stored at 2-8°C Check_Temp->Solution_Found Stored at room temp Check_Purity->Solution_Found Contaminants possible (e.g., trace metals, oxidants)

Caption: Troubleshooting workflow for unexpected compound degradation.

  • Step 1: Verify pH. Is your solution unbuffered? The dissolution of the amine may raise the pH into the alkaline range, promoting degradation. Corrective Action: Use a buffer system (e.g., phosphate or acetate) to maintain a pH between 5 and 6.5. The stability of compounds is often highly dependent on pH.[9][10]

  • Step 2: Assess Light Exposure. Were your solutions prepared and stored in clear glass or plastic? Corrective Action: Switch to amber vials or wrap containers in aluminum foil. Photodegradation can be a significant issue, even in ambient laboratory light.[11]

  • Step 3: Review Storage Temperature. Were samples left on the benchtop for extended periods? Corrective Action: Maintain samples at 2-8°C whenever possible. For anything other than immediate use, refrigeration is mandatory.

  • Step 4: Check Solvent Purity. Are you using deionized water from a general lab source? Such sources can contain trace metal ions or have high levels of dissolved oxygen that can catalyze oxidation. Corrective Action: Use high-purity, HPLC-grade water. For maximum stability, degas the water by sparging with nitrogen or by sonication before preparing solutions.

Problem 2: My HPLC/LC-MS analysis shows multiple unknown peaks that increase over time.

This indicates the formation of degradation products. To properly develop a stability-indicating analytical method, you must be able to resolve these peaks from the parent compound. A Forced Degradation Study is the authoritative way to achieve this.[4][12]

Causality: Forced degradation (or stress testing) intentionally exposes the drug substance to harsh conditions to accelerate the formation of likely degradation products.[13] By analyzing these stressed samples, you can confirm that your analytical method can separate these new peaks from the parent drug, ensuring accurate quantification of the active ingredient.[8] This is a core requirement of regulatory bodies like the ICH.

StressorRecommended ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48 hoursGenerally stable, but forces evaluation of C-N bond lability.
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48 hoursPotential for degradation of the free base form.
Oxidation 3% H₂O₂, Room Temp, 24 hoursFormation of N-oxides and other oxidative products.[6]
Thermal 80°C in solution, 24-72 hoursAccelerates other degradation processes (e.g., oxidation).
Photolytic Expose to UV/Vis light (ICH Q1B), ambient tempFormation of photoproducts.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for systematically testing the stability of 1-(4-Fluoro-2-methylphenyl)propan-2-amine.

  • Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and high-purity water.

  • Stress Conditions:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Mix 1 mL of stock with 1 mL of high-purity water. Incubate at 80°C.

    • Photolytic: Mix 1 mL of stock with 1 mL of high-purity water. Expose to a photostability chamber according to ICH Q1B guidelines.

    • Control: Mix 1 mL of stock with 1 mL of high-purity water. Store at 2-8°C in the dark.

  • Sampling: Withdraw aliquots from each condition at time points such as 0, 4, 8, 12, and 24 hours (extend as needed).

  • Analysis:

    • Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a target concentration (e.g., 50 µg/mL) with your mobile phase.

    • Analyze using a validated HPLC-UV or LC-MS method. A C18 column with a gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid) is a typical starting point.[14]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 10-30% degradation of the parent peak, which is sufficient to produce and resolve degradation products without destroying the sample.[12]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid (HCl) Stock->Acid Base Base (NaOH) Stock->Base Oxidation Oxidation (H2O2) Stock->Oxidation Thermal Heat (80°C) Stock->Thermal Photo Light (ICH Q1B) Stock->Photo Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize/ Dilute Sample->Neutralize HPLC HPLC / LC-MS Analysis Neutralize->HPLC Evaluate Evaluate Peak Purity & Degradation HPLC->Evaluate

Caption: Experimental workflow for a forced degradation study.

References

  • NextSDS. (n.d.). 1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE — Chemical Substance Information.
  • Naidoo, S., & Smit, D. (2011). The pH Levels of Different Methamphetamine Drug Samples on the Street Market in Cape Town. ISRN Dentistry, 2011, 582528.
  • BenchChem. (2025). Technical Support Center: Degradation of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • Waddell, Smith, G., & Sopan, D. (2021). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. ACS Omega, 6(47), 31635–31644. Retrieved from [Link]

  • Fernández, M., et al. (2019). Stability of seized amphetamine during 32 months of storage. Journal of Pharmaceutical and Biomedical Analysis, 174, 557-563. Retrieved from [Link]

  • Simon, S. T., & Varghese, J. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Molecules, 26(23), 7248. Retrieved from [Link]

  • Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 205. Retrieved from [Link]

  • Hoppe, M., et al. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 40(12), 1588-1603. Retrieved from [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. Retrieved from [Link]

  • Romero, R., et al. (2014). Photodegradation of 2-methyl-4-chlorophenol in a KrCl exciplex flow-through photoreactor: a kinetic study. Journal of Chemical Technology & Biotechnology, 89(11), 1649-1656. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Zhang, K., et al. (2023). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Environmental Science & Technology, 57(5), 2097-2107. Retrieved from [Link]

  • Google Patents. (2022). CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.
  • Singh, D., & Kumar, S. (2022). EFFECT OF PH & TEMPERATURE VARIATIONS ON PHAGE STABILITY – A CRUCIAL PREREQUISITE FOR SUCCESSFUL PHAGE THERAPY. International Journal of Pharmaceutical Sciences and Research, 13(12), 4616-4621. Retrieved from [Link]

  • Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutical Analytica Acta, 5(6). Retrieved from [Link]

  • Hascakova, J., et al. (2023). A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. International Journal of Molecular Sciences, 24(9), 8415. Retrieved from [Link]

  • Lee, S., et al. (2021). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. Scientific Reports, 11(1), 1-8. Retrieved from [Link]

  • Patel, Y. P., & Patel, P. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38389. Retrieved from [Link]

  • Sharma, A., & Singh, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Retrieved from [Link]

  • Bryła, M., et al. (2017). Effects of pH and Temperature on the Stability of Fumonisins in Maize Products. Toxins, 9(3), 90. Retrieved from [Link]

  • Meesters, R. (2024). AFFF: PFAS Composition, Precursors and Biodegradation. Retrieved from [Link]

  • Publications Office of the European Union. (2023). Overview on PFAS analytical methods. Retrieved from [Link]

  • Dickerson, J. B. (2022). Photocatalytic degradation of organic contaminants by titania particles produced by flame spray pyrolysis. Mississippi State University. Retrieved from [Link]

  • Lee, E. A., & Strahan, A. P. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of glyphosate, aminomethylphosphonic acid, and glufosinate in water using online solid-phase extraction and high-performance liquid chromatography/mass spectrometry. U.S. Geological Survey. Retrieved from [Link]

  • Mat, N., et al. (2023). A Study of the Photodegradation Carbofuran and its Metabolites in Paddy Water. Journal of Experimental Biology and Agricultural Sciences, 11(2), 246-253. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). Analytical method for fluroxypyr-MHE and and its metabolites, fluroxypyr acid, fluroxypyr-DCP and fluroxypyr-MP, in water. Retrieved from [Link]

Sources

Optimization

Minimizing degradation of 1-(4-Fluoro-2-methylphenyl)propan-2-amine during long-term storage

Technical Support Center: 1-(4-Fluoro-2-methylphenyl)propan-2-amine Introduction: A Proactive Approach to Stability Welcome to the dedicated technical support guide for 1-(4-Fluoro-2-methylphenyl)propan-2-amine. As resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-Fluoro-2-methylphenyl)propan-2-amine

Introduction: A Proactive Approach to Stability

Welcome to the dedicated technical support guide for 1-(4-Fluoro-2-methylphenyl)propan-2-amine. As researchers and drug development professionals, you understand that the integrity of your starting materials is paramount to the validity and success of your experimental outcomes. This guide is structured to provide not just recommendations, but the underlying scientific rationale for the long-term preservation of this compound.

While specific, peer-reviewed degradation kinetics for 1-(4-Fluoro-2-methylphenyl)propan-2-amine are not extensively published, its structure as a primary aromatic amine of the phenethylamine class allows us to infer its stability profile based on well-established chemical principles. The guidance herein is synthesized from established best practices for storing analogous compounds and is grounded in the fundamental chemistry of amine degradation.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common storage inquiries.

Q1: What are the primary environmental factors that can degrade 1-(4-Fluoro-2-methylphenyl)propan-2-amine? A1: The primary factors of concern are Oxygen , Carbon Dioxide , Light , and Temperature . The amine functional group is susceptible to oxidation by atmospheric oxygen and can react with atmospheric CO2 to form carbamates.[1][2][3] These reactions are often accelerated by elevated temperatures and exposure to UV light.[4][5][6]

Q2: What is the ideal temperature for long-term storage of the solid compound? A2: For long-term stability (months to years), storing the solid (neat) compound in a freezer at -20°C or colder is strongly recommended.[5][7] For short-term storage (weeks), refrigeration at 2-8°C is acceptable. A study on various aromatic amines demonstrated excellent stability for up to 14 months when stored at -70°C.[7]

Q3: Should I store this compound as a solid or in a solution? A3: The solid form is inherently more stable than a solution.[5] If you must prepare a stock solution, it is best practice to prepare it fresh. For storage, aliquot the solution into single-use volumes to minimize freeze-thaw cycles and exposure to the atmosphere, and store at -20°C or colder .[5]

Q4: What type of container should I use? A4: Use a tightly sealed, amber glass vial to protect the compound from light and atmospheric exposure.[4][5][8] Before sealing, it is best practice to flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and carbon dioxide.[5]

Q5: My sample has developed a slight yellow or brownish tint over time. Is it still usable? A5: A color change is a common visual indicator of degradation, likely due to oxidation. While the compound may still be largely intact, the presence of impurities is highly probable. It is critical to re-analyze the purity of the material using a validated analytical method, such as HPLC, before use. Do not use the material if its purity falls outside the acceptable limits for your experiment.

Part 2: In-Depth Troubleshooting Guide

This section explores potential issues in more detail, providing insights into the chemical mechanisms and corrective actions.

Issue 1: New Peaks Appear in HPLC/LC-MS Analysis After Storage
  • Observation: Your chromatogram shows new, unidentified peaks that were not present in the initial analysis of the batch.

  • Probable Cause & Mechanism: This is a definitive sign of chemical degradation. Given the structure of 1-(4-Fluoro-2-methylphenyl)propan-2-amine, two primary degradation pathways are most likely:

    • Oxidative Degradation: The primary amine is susceptible to oxidation, which can proceed through various radical-mediated pathways.[3][9][10] This can lead to the formation of imines, oximes, or even cleavage of the side chain, resulting in a variety of degradation products. The presence of trace metal ions can catalyze this process.[9][11]

    • Carbamate/Urea Formation: As a primary amine, the compound can react directly with atmospheric carbon dioxide (CO2). This reaction forms a carbamic acid intermediate, which can then be deprotonated by another amine molecule to form an ammonium carbamate salt.[2][12] Over time, particularly with thermal stress, this can lead to the formation of more complex urea derivatives.[1][13][14]

  • Solution & Prevention:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to get molecular weights for the new peaks to help postulate their structures, which can confirm the degradation pathway.

    • Prevention: The most effective preventative measure is strict exclusion of atmospheric oxygen and CO2. Before sealing the container for long-term storage, purge the vial with an inert gas (argon or nitrogen). Ensure the container seal is airtight.[5] Store at or below -20°C to significantly slow the kinetics of these degradation reactions.[5][7]

Diagram: Plausible Degradation Pathways

G start Parent Compound imine Imine Intermediate start->imine  + O2 - H2O cleavage Side-chain Cleavage Products start->cleavage  + O2 (Harsh Conditions) carbamate Ammonium Carbamate start->carbamate  + CO2 + Parent oxime Oxime imine->oxime urea Urea Derivative carbamate->urea  + Heat - H2O

Caption: Plausible degradation pathways for a primary phenethylamine.

Issue 2: Inconsistent Results from a Solution Stored in the Refrigerator
  • Observation: Experiments using a stock solution stored at 4°C for several weeks yield inconsistent or unexpected results compared to those using a freshly prepared solution.

  • Probable Cause & Mechanism: Solutions are significantly less stable than the neat compound. Even at refrigerated temperatures, degradation can occur. Furthermore, if the solution was prepared in a protic solvent (like methanol or water) without pH control, the free base form of the amine is more prevalent and more susceptible to oxidation than its protonated salt form.[5] Repeatedly opening the solution container also introduces fresh oxygen and CO2.

  • Solution & Prevention:

    • Always Use Fresh: For the most reliable results, prepare solutions fresh daily from the solid starting material.

    • Aliquot and Freeze: If a stock solution must be stored, aliquot it into single-use vials to avoid contamination and repeated freeze-thaw cycles. Store these aliquots at -20°C or, ideally, -70°C.[5][7]

    • Consider pH: For aqueous or alcoholic solutions, consider buffering to a slightly acidic pH (e.g., pH 5-6) to maintain the amine in its more stable protonated (ammonium) form. However, verify that this pH is compatible with your downstream application.

Part 3: Experimental Protocols & Workflows

Adherence to standardized protocols is essential for ensuring the long-term viability of your chemical inventory.

Recommended Storage Conditions: Summary Table
ParameterConditionRationale & Justification
Physical Form Solid (Neat)Maximizes stability by reducing molecular mobility and solvent-mediated degradation.
Temperature ≤ -20°C Drastically reduces the rate of all chemical degradation reactions.[5][7]
Atmosphere Inert (Argon or Nitrogen) Prevents oxidation and reaction with atmospheric CO2.[5]
Light Exposure In the Dark Prevents photolytic degradation. Use amber vials or store in a light-proof box.[4][6]
Container Tightly Sealed Amber Glass VialProvides protection from light, air, and moisture.[8]
Protocol: Long-Term Stability Study Setup

This protocol is based on principles outlined in the ICH Q1A(R2) guidelines for drug substance stability testing.[15]

  • Initial Analysis (T=0):

    • Obtain a fresh, high-purity sample of 1-(4-Fluoro-2-methylphenyl)propan-2-amine.

    • Perform a comprehensive analysis to establish the baseline (T=0) profile. This must include:

      • Purity Assay: A validated, stability-indicating HPLC-UV method.

      • Appearance: Record the color and physical state.

      • Water Content: (Optional but recommended) Karl Fischer titration.

  • Sample Preparation for Storage:

    • Weigh out equal amounts of the solid compound (e.g., 20-50 mg) into several amber glass vials.

    • Flush each vial with argon or nitrogen for ~30 seconds.

    • Immediately and tightly cap each vial. Seal the cap with paraffin film for extra security.

  • Storage Conditions:

    • Place the vials under the desired long-term storage condition (e.g., -20°C).

    • (Optional) For an accelerated study, place a separate set of vials at an elevated temperature (e.g., 40°C / 75% RH) to quickly identify potential degradation issues.[15][16]

  • Testing Schedule:

    • For the long-term study, pull one vial for full analysis at scheduled time points. A typical schedule is: 0, 3, 6, 9, 12, 18, 24, and 36 months .[15][16][17]

    • For the accelerated study, the schedule is typically 0, 3, and 6 months .[15][16]

  • Data Analysis:

    • At each time point, compare the purity, appearance, and impurity profile to the T=0 data.

    • Establish acceptance criteria (e.g., purity must remain >99.0%, no single impurity >0.2%). The re-test date for the batch is the last time point at which all criteria are met.

Workflow Diagram: Stability Study

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis start Obtain High-Purity Parent Compound t0 T=0 Full Analysis (HPLC, Appearance) start->t0 aliquot Aliquot into Amber Vials under Inert Gas long_term Long-Term Storage (e.g., -20°C) aliquot->long_term accelerated (Optional) Accelerated Storage (e.g., 40°C) aliquot->accelerated tn Pull Samples at Scheduled Time Points (3, 6, 9, 12... months) long_term->tn accelerated->tn t0->aliquot reanalysis Re-analyze Samples (HPLC, Appearance) tn->reanalysis compare Compare Data to T=0 & Acceptance Criteria reanalysis->compare end Determine Re-Test Date compare->end

Caption: Workflow for a long-term chemical stability study.

References

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C - ACS Publications.[Link]

  • Phenethylamine - Wikipedia. Wikipedia.[Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. MDPI.[Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation.[Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. MDPI.[Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency.[Link]

  • Identifying Amines: Principles and Practical Methods - Iran Silicate Industries. Iran Silicate Industries.[Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC. National Center for Biotechnology Information.[Link]

  • Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison. University of Wisconsin–Madison.[Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. National Center for Biotechnology Information.[Link]

  • Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - Chemical Science (RSC Publishing). Royal Society of Chemistry.[Link]

  • Aromatic Amine Pollution → Term. Sustainability Directory.[Link]

  • (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. ResearchGate.[Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Process Operations.[Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky. University of Kentucky.[Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories. Q Laboratories.[Link]

  • A Unified Approach to CO2–Amine Reaction Mechanisms - PMC. National Center for Biotechnology Information.[Link]

  • Degradation of amines in CO Capture - SINTEF. SINTEF.[Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA - University of Helsinki. University of Helsinki.[Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. AMSbiopharma.[Link]

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions - ResearchGate. ResearchGate.[Link]

  • Chemical Storage Safety: 8 Fundamental Principles for Laboratories - Lab Manager. Lab Manager.[Link]

  • Expiration Dating and Stability Testing for Human Drug Products | FDA. U.S. Food and Drug Administration.[Link]

  • Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - MDPI. MDPI.[Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. FORCE Technology.[Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications. ACS Publications.[Link]

  • Amine-based carbon dioxide absorption: evaluation of kinetic and mass transfer parameters - SciSpace. SciSpace.[Link]

  • Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES - PMC. National Center for Biotechnology Information.[Link]

  • Amine Degradation → Term - Climate → Sustainability Directory. Sustainability Directory.[Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.[Link]

  • Risks of Phenethylamine Drugs | WhiteSands Alcohol and Drug Rehab. WhiteSands Alcohol and Drug Rehab.[Link]

  • CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption at High-Pressure Conditions - MDPI. MDPI.[Link]

  • Chemical Storage Information | Environmental Health and Safety - The University of Iowa. The University of Iowa.[Link]

  • Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents - Patsnap Eureka. Patsnap.[Link]

  • Predicting the Mechanism and Products of CO2 Capture by Amines in the Presence of H2O. ACS Publications.[Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC. National Center for Biotechnology Information.[Link]

  • Best Practices for Safe Chemical Storage in Laboratories - Innova Design Group. Innova Design Group.[Link]

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Bryan Research & Engineering, LLC.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of 1-(4-Fluoro-2-methylphenyl)propan-2-amine from Plasma

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of 1-(4-Fluoro-2-methylphenyl)propan-2-amine from plasma samples. This...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of 1-(4-Fluoro-2-methylphenyl)propan-2-amine from plasma samples. This document provides in-depth troubleshooting strategies and detailed protocols to enhance recovery rates and ensure the accuracy and reproducibility of your bioanalytical methods.

Introduction

1-(4-Fluoro-2-methylphenyl)propan-2-amine is a primary amine and a structural analog of amphetamine. Like many basic drugs, its extraction from a complex biological matrix such as plasma presents several challenges that can lead to low and inconsistent recovery. These challenges often stem from strong protein binding, analyte adsorption to surfaces, suboptimal extraction pH, and inappropriate selection of extraction techniques. This guide will systematically address these issues, providing a logical framework for troubleshooting and method optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of a basic amine like 1-(4-Fluoro-2-methylphenyl)propan-2-amine from plasma?

A1: The most frequent culprits include:

  • Suboptimal pH: The pH of the sample and extraction solvents is critical for ensuring the analyte is in its neutral, more extractable form.[1][2]

  • Inefficient Protein Precipitation: Incomplete removal of plasma proteins can lead to the co-precipitation of the analyte, significantly reducing its concentration in the supernatant.[3]

  • Poor Choice of Extraction Solvent/Sorbent: The polarity and chemical properties of the solvent in Liquid-Liquid Extraction (LLE) or the sorbent in Solid-Phase Extraction (SPE) must be well-matched to the analyte.[4][5]

  • Analyte Adsorption: Basic amines are prone to adsorbing to glass and plastic surfaces, especially at low concentrations, leading to significant sample loss.[6][7]

  • Emulsion Formation (in LLE): The formation of a stable emulsion between the aqueous and organic layers can trap the analyte and make phase separation difficult.[8]

Q2: How does the pH of the sample affect the extraction efficiency?

A2: 1-(4-Fluoro-2-methylphenyl)propan-2-amine is a basic compound. To efficiently extract it from an aqueous matrix like plasma into an organic solvent, the amine must be in its neutral (un-ionized) form. This is achieved by adjusting the pH of the plasma sample to be at least 2 pH units above the pKa of the amine group. At a high pH, the amine is deprotonated (R-NH2), making it more soluble in organic solvents. Conversely, at a low pH, it exists as the protonated cation (R-NH3+), which is more soluble in the aqueous phase.[1][9]

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A3: Both LLE and SPE can be effective, but the choice depends on the desired level of sample cleanup, throughput, and potential for automation.

  • LLE is a classic technique that is simple and cost-effective but can be labor-intensive, use large volumes of organic solvents, and is prone to emulsion formation.[8][10]

  • SPE generally provides cleaner extracts, higher analyte concentration, and better reproducibility, and is more amenable to automation.[4][5] For basic compounds like the one , cation exchange SPE sorbents can offer high selectivity and recovery.[11]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues at each stage of the sample preparation workflow.

Stage 1: Sample Pre-treatment and pH Adjustment

The initial state of your plasma sample is critical. Proper pH adjustment is the cornerstone of successfully extracting a basic amine.

Problem: Low recovery despite using a well-established extraction protocol.

Potential Cause: Incorrect sample pH. The pKa of the primary amine on your analyte is the most critical parameter. While the exact pKa of 1-(4-Fluoro-2-methylphenyl)propan-2-amine is not readily published, we can estimate it to be around 9.8-10.5, similar to other amphetamine-like compounds.

Solution:

  • Verify Sample pH: Before extraction, ensure the pH of the plasma sample is adjusted to be basic. A general rule of thumb is to adjust the pH to be at least 2 units above the pKa of the analyte. For this compound, a target pH of 11-12 is recommended.

  • Choice of Base: Use a base like 1M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH4OH) to adjust the pH. Ammonium hydroxide can be advantageous as it is volatile and can be removed during the evaporation step.[12]

  • Thorough Mixing: After adding the base, ensure the sample is thoroughly mixed to guarantee uniform pH throughout the matrix before adding the extraction solvent.

Stage 2: Extraction Method Optimization

The choice and execution of your extraction method will directly impact recovery. Below are troubleshooting guides for the three most common techniques.

PPT is often the first step, even when followed by LLE or SPE, to remove the bulk of proteins.

Problem: Low recovery after precipitating proteins with an organic solvent.

Potential Causes & Solutions:

  • Analyte Co-Precipitation: The analyte can get trapped within the precipitated protein pellet.[3]

    • Solution: Optimize the ratio of organic solvent to plasma. While a 3:1 ratio is common, try increasing it to 4:1 or 5:1 (solvent:plasma).[13] Acetonitrile is generally more effective at precipitating proteins than methanol.[13]

    • Solution: Consider adding a small amount of a volatile amine, like ammonium hydroxide, to the precipitation solvent. This can help to keep the basic analyte in its neutral form and reduce its interaction with acidic protein binding sites, thereby preventing co-precipitation.[3]

  • Incomplete Precipitation: Insufficient mixing or incubation time can lead to incomplete protein removal.

    • Solution: After adding the precipitating solvent, vortex the sample vigorously for at least 30-60 seconds.[13] Allow the sample to incubate at a low temperature (e.g., 4°C) for 10-15 minutes to encourage complete protein crashing.

LLE relies on the differential solubility of the analyte between two immiscible phases.

Problem: Consistently low recovery rates with LLE.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The extraction solvent may not have the optimal polarity to efficiently extract the analyte.

    • Solution: Test a range of water-immiscible solvents. For amphetamine-like compounds, solvents like methyl tert-butyl ether (MTBE), diethyl ether, or a mixture of dichloromethane and isopropanol are often effective.[14][15] A more polar solvent may be required if the analyte has significant polarity.

  • Insufficient Phase Contact: Inadequate mixing prevents the analyte from efficiently partitioning into the organic phase.

    • Solution: Ensure vigorous mixing for a sufficient duration. Rocking or vortexing for 5-10 minutes is a good starting point.[15]

  • Emulsion Formation: A stable emulsion layer can form at the interface, trapping the analyte.

    • Solution: To break emulsions, try adding a small amount of salt (e.g., NaCl) to the aqueous phase, centrifuging at a higher speed, or placing the sample in an ultrasonic bath for a few minutes.[8]

Parameter Recommendation for 1-(4-Fluoro-2-methylphenyl)propan-2-amine Rationale
Sample pH 11 - 12Ensures the amine is in its neutral, extractable form.[1]
Extraction Solvent Methyl tert-butyl ether (MTBE) or Ethyl AcetateGood balance of polarity for extracting amphetamine-like compounds.[8][14]
Mixing Vortex for 5-10 minutesMaximizes surface area for efficient partitioning.
Phase Separation Centrifuge at 3000-4000 rpm for 10 minutesEnsures a clean separation of the aqueous and organic layers.

SPE offers a more controlled and selective extraction process.

Problem: Poor recovery or breakthrough (analyte found in the wash eluate) during SPE.

Potential Causes & Solutions:

  • Incorrect Sorbent Chemistry: The chosen SPE sorbent is not retaining the analyte effectively.

    • Solution: For a basic amine, a strong cation exchange (SCX) or a mixed-mode polymeric sorbent (e.g., with both reversed-phase and cation exchange properties) is highly recommended.[11][12] These sorbents retain the analyte through strong ionic interactions.

  • Improper Sample Loading pH: The pH of the sample during loading is critical for retention on ion-exchange sorbents.

    • Solution: For cation exchange, the sample should be loaded at a pH at least 2 units below the analyte's pKa (e.g., pH 4-6).[11] This ensures the amine is protonated (R-NH3+) and can bind to the negatively charged sorbent.

  • Ineffective Elution Solvent: The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.

    • Solution: For cation exchange sorbents, the elution solvent must be basic to neutralize the analyte and disrupt the ionic bond. A common elution solvent is 5% ammonium hydroxide in methanol or another organic solvent.[12]

Detailed Protocol: Cation Exchange SPE for High Recovery

This protocol is a robust starting point for optimizing the recovery of 1-(4-Fluoro-2-methylphenyl)propan-2-amine from plasma.

1. Sample Pre-treatment:

  • To 500 µL of plasma, add an internal standard.

  • Add 500 µL of 2% phosphoric acid.[11] Vortex to mix. This step both precipitates some proteins and adjusts the pH to be acidic for loading.

  • Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

2. SPE Cartridge Conditioning:

  • Use a polymeric strong cation exchange (SCX) SPE cartridge.

  • Condition the cartridge sequentially with 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry.

3. Sample Loading:

  • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

4. Wash Steps:

  • Wash 1: 1 mL of 0.1 M HCl. This removes acidic and neutral interferences.

  • Wash 2: 1 mL of methanol. This removes remaining water-soluble and some non-polar interferences.

  • Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.

5. Elution:

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[14]

Stage 3: Post-Extraction Handling

Analyte loss can still occur after a successful extraction.

Problem: Low signal intensity despite seemingly good extraction.

Potential Cause: Adsorption to labware. Primary amines, especially at low concentrations, can adsorb to the surfaces of glass or plastic vials and autosampler inserts.[6]

Solutions:

  • Use Silanized Glassware: Deactivated or silanized glass vials can significantly reduce adsorption.

  • Polypropylene Vials: Consider using low-binding polypropylene vials as an alternative to glass.[6]

  • Acidify the Reconstitution Solvent: Reconstituting the final dried extract in a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) will protonate the amine, reducing its tendency to adsorb to surfaces.[14]

Visualizing the Workflow

Logical Troubleshooting Flow

Troubleshooting_Flow Start Low Recovery Observed Check_pH Verify Sample pH (Target: 11-12 for LLE, 4-6 for SPE Load) Start->Check_pH Check_PPT Review Protein Precipitation (Solvent type, Ratio, Mixing) Check_pH->Check_PPT pH is correct Check_LLE Optimize LLE (Solvent, Mixing, Emulsions) Check_PPT->Check_LLE PPT is optimized Check_SPE Optimize SPE (Sorbent, Load/Wash/Elute pH) Check_PPT->Check_SPE Using SPE Check_LLE->Check_SPE Using LLE Check_Adsorption Investigate Adsorption (Vials, Reconstitution Solvent) Check_LLE->Check_Adsorption Extraction optimized Check_SPE->Check_Adsorption Extraction optimized Resolved Recovery Improved Check_Adsorption->Resolved

Caption: A step-by-step guide to troubleshooting low recovery.

SPE Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (Cation Exchange) cluster_final Final Steps Plasma Plasma Sample (500 µL) Acidify Add 2% Phosphoric Acid (500 µL) (pH ~4-6) Plasma->Acidify Centrifuge Centrifuge & Collect Supernatant Acidify->Centrifuge Condition 1. Condition (Methanol, then Water) Load 2. Load Sample (Analyte is protonated and binds) Condition->Load Wash 3. Wash (0.1M HCl, then Methanol) Load->Wash Elute 4. Elute (5% NH4OH in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute (e.g., 0.1% Formic Acid in Mobile Phase) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical workflow for Solid-Phase Extraction.

References

  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX.
  • Agilent Technologies. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • BenchChem. (2025). Application Note: Quantitative Analysis of 2-Fluoroamphetamine (2-FA) in Human Urine and Plasma by Liquid Chromatography-Tandem.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Phenomenex. (2025, June 9). Protein Precipitation Method.
  • Li, K. M., Rivory, L. P., & Clarke, S. J. (2006). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Current Pharmaceutical Analysis, 2(2), 95-102.
  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
  • MDPI. (2022, January 15). Novel Applications of Microextraction Techniques Focused on Biological and Forensic Analyses.
  • Kubik, T., et al. (2023, August 3). Assay for characterizing adsorption-properties of surfaces (APS)
  • Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • ResearchGate. (n.d.). Effect of the pH on the extraction efficiency (n = 3). Experimental conditions.
  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega.
  • Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies.
  • Journal of Chromatography B. (2002).
  • ResearchGate. (n.d.). Effect of pH on the extraction of drugs. Experimental conditions.

Sources

Optimization

Optimizing mass spectrometry ionization parameters for 1-(4-Fluoro-2-methylphenyl)propan-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the analytical hurdles associated with ring-substituted ampheta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the analytical hurdles associated with ring-substituted amphetamines.

1-(4-Fluoro-2-methylphenyl)propan-2-amine (Chemical Formula: C₁₀H₁₄FN, MW: 167.11 g/mol ) is a primary amine that readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 168.1. However, its low molecular weight, high volatility as a free base, and propensity for in-source fragmentation require precise tuning of both sample preparation and mass spectrometry parameters. This guide provides a self-validating framework to troubleshoot and optimize your LC-MS/MS workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: I am losing over 80% of my analyte signal during the nitrogen drying step of my liquid-liquid extraction (LLE). How do I prevent this? Causality & Solution: This is a classic volatility issue. In alkaline extraction conditions (pH > 10), the primary amine exists as a free base, which is highly volatile at room temperature. If you evaporate the organic extraction solvent directly, the 1-(4-Fluoro-2-methylphenyl)propan-2-amine co-evaporates. The Fix: You must convert the free base into a non-volatile salt prior to evaporation. Adding a small volume of acidic modifier (e.g., 0.1 M HCl in methanol) protonates the amine, forming a stable hydrochloride salt that easily survives nitrogen drying at 35°C (1)[1].

Q2: My [M+H]+ precursor signal (m/z 168.1) is weak, but I see a massive peak at m/z 151.1 in my Q1 full scan. Is my compound degrading? Causality & Solution: Your compound is not degrading in the sample vial; it is undergoing severe in-source fragmentation. Primary amphetamines are notorious for losing ammonia (-17 Da) in the electrospray source if the declustering potential (DP) or cone voltage is too high. The resulting m/z 151.1 ion is a stable 4-fluoro-2-methylallyl/benzyl cation (2)[2]. The Fix: Lower your cone voltage/declustering potential by 20-30% and reduce the source temperature. You want just enough energy to desolvate the droplets without breaking the C-N bond before the analyte reaches the collision cell.

Q3: I have severe matrix suppression and poor peak shape. How should I optimize my mobile phase for ESI+? Causality & Solution: Electrospray Ionization (ESI+) is a solution-phase mechanism. For optimal gas-phase ion generation, the analyte must be pre-protonated in the mobile phase. If your pH is too close to the compound's pKa (~9.9), the ionization efficiency plummets (3)[3]. Furthermore, eluting the compound in a highly aqueous mobile phase increases droplet surface tension, delaying the Rayleigh limit explosion. The Fix: Use 0.1% Formic Acid to ensure a pH < 3.0, driving 100% protonation. Utilize a biphenyl or pentafluorophenyl (PFP) column to increase retention, ensuring the analyte elutes in at least 20-30% organic modifier to improve desolvation efficiency.

Part 2: Quantitative Data & MS/MS Parameters

Table 1: Optimized MRM Transitions for 1-(4-Fluoro-2-methylphenyl)propan-2-amine

Precursor Ion ([M+H]+)Product Ion (m/z)Fragment TypeDeclustering Potential (V)Collision Energy (eV)Purpose
168.1151.1[M+H - NH₃]+4515Quantifier
168.1123.1[4-F-2-Me-Benzyl]+4528Qualifier 1
168.144.1[CH(NH₂)CH₃]+4525Qualifier 2

Table 2: Recommended LC Gradient (Flow Rate: 0.4 mL/min)

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)
0.095%5%
1.095%5%
4.040%60%
4.55%95%
6.095%5%

Part 3: Experimental Protocols

Step-by-Step Liquid-Liquid Extraction (LLE) & LC-MS/MS Workflow

This protocol is designed as a self-validating system: the inclusion of the acidification step guarantees recovery, while the LLE chemistry minimizes matrix effects common in LC-MS/MS analysis of fluoroamphetamines (4)[4].

  • Sample Aliquoting: Transfer 200 µL of biological matrix (plasma/urine) into a clean 2 mL microcentrifuge tube.

  • Alkalinization: Add 50 µL of 1 M NaOH to adjust the sample pH to >10. Vortex for 10 seconds. (Rationale: Drives the analyte into its uncharged free-base form for organic partitioning).

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

  • Transfer & Acidification (Critical Step): Transfer 800 µL of the upper organic layer to a new glass vial. Immediately add 20 µL of 0.1 M HCl in Methanol. Vortex briefly.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 30 seconds and transfer to an autosampler vial.

  • Analysis: Inject 2 µL onto a PFP column (e.g., 2.1 x 50 mm, 2.7 µm) using the gradient outlined in Table 2.

Part 4: Logical Workflows & Visualizations

ESI_Troubleshooting Start Low Signal for m/z 168.1 [M+H]+ Check1 Check Q1 Full Scan Is m/z 151.1 high? Start->Check1 InSource In-Source Fragmentation (Loss of NH3) Check1->InSource Yes Check2 Check Sample Prep Was HCl added before drying? Check1->Check2 No Fix1 Decrease Cone Voltage & Source Temp InSource->Fix1 Volatile Analyte Volatilization (Free base lost) Check2->Volatile No Check3 Check Mobile Phase Is pH < 3.0? Check2->Check3 Yes Fix2 Add 0.1M HCl in MeOH prior to N2 drying Volatile->Fix2 Ionization Poor Solution-Phase Protonation Check3->Ionization No Fix3 Add 0.1% Formic Acid to Aqueous & Organic Ionization->Fix3

Logical troubleshooting workflow for resolving low ESI+ signal of the target amphetamine.

SamplePrep Step1 1. Aliquot Sample (Plasma/Urine) Step2 2. LLE Extraction (MTBE, pH > 10) Step1->Step2 Step3 3. Acidification (Add 0.1M HCl) Step2->Step3 Step4 4. N2 Evaporation (35°C) Step3->Step4 Step5 5. Reconstitution (Mobile Phase A) Step4->Step5

Step-by-step liquid-liquid extraction workflow emphasizing the critical acidification step.

References

  • Agilent Technologies. "SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120." Available at:[Link]

  • ResearchGate. "Table 2 List of MS/MS conditions Compound Parent ion (m/z) Product ion." Available at: [Link]

  • Chemistry LibreTexts. "Electrospray Ionization (ESI) Mass Spectrometry." Available at:[Link]

  • National Institutes of Health (NIH). "The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Spectroscopic Analysis of 1-(4-Fluoro-2-methylphenyl)propan-2-amine

Welcome to the technical support center for the spectroscopic analysis of 1-(4-Fluoro-2-methylphenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the spectroscopic analysis of 1-(4-Fluoro-2-methylphenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise in spectroscopic data. As Senior Application Scientists, we provide not just solutions, but also the underlying principles to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs) - General Principles

Q1: What is spectroscopic background noise and why is it a problem?

A: Spectroscopic background noise is any unwanted signal that is superimposed on the true signal of the analyte, in this case, 1-(4-Fluoro-2-methylphenyl)propan-2-amine. It can originate from the instrument's electronics, the sample matrix, environmental factors, or contaminated reagents.[1] This noise degrades the quality of the data by decreasing the signal-to-noise ratio (SNR), which can obscure small but important peaks, reduce analytical sensitivity, and compromise the accuracy of quantification.[2][3]

Q2: What is the Signal-to-Noise Ratio (SNR) and how can I improve it?

A: The Signal-to-Noise Ratio (SNR or S/N) is a measure that compares the level of a desired signal to the level of background noise.[4] A higher SNR indicates a cleaner, more reliable spectrum. There are several fundamental strategies to improve SNR:

  • Increase Signal Strength: A higher concentration of your analyte will generally produce a stronger signal.[2]

  • Reduce Noise: This can be achieved through various techniques specific to the spectroscopic method being used, such as using high-purity solvents, proper instrument maintenance, and controlling the laboratory environment.[1][5]

  • Signal Averaging: This is a powerful computational technique where multiple spectra are acquired and averaged. The true signal adds up coherently, while the random noise tends to cancel out. The SNR improves by the square root of the number of scans averaged.[4][6][7] For example, averaging 100 scans can improve the SNR by a factor of 10.[4]

Q3: How does sample preparation impact background noise?

A: Inadequate sample preparation is a primary source of analytical errors in spectroscopy.[8] Contaminants in the sample or from the preparation process can introduce significant background noise.[9] For instance, residues from plasticware, impurities in solvents, or interfering compounds from a complex sample matrix can all contribute to a noisy baseline or spurious peaks.[1] A robust sample preparation protocol is therefore critical for isolating the analyte of interest and minimizing interferences.[9]

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the chemical environment, making it susceptible to various sources of noise.

Q1: My ¹H NMR spectrum is dominated by a large solvent peak, obscuring my analyte signals. How can I fix this?

A: This is a classic issue that arises when using non-deuterated solvents. The protons in the solvent are present in a much higher concentration than your analyte, leading to an overwhelming signal.

  • Causality: In ¹H NMR, the instrument detects the resonance of hydrogen nuclei. A protonated solvent contains a vast number of these nuclei compared to your sample.

  • Solution: The standard practice is to dissolve the sample in a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl Sulfoxide-d₆, DMSO-d₆).[10][11][12] Deuterium (²H) resonates at a different frequency from protons (¹H) and is therefore "invisible" in a standard ¹H NMR experiment, effectively eliminating the solvent signal. Deuterated solvents also provide a "lock" signal for the spectrometer to maintain a stable magnetic field.[10]

Common Deuterated SolventsTypical Residual Proton Peak (ppm)Properties
Chloroform-d (CDCl₃)7.26Good for many non-polar to moderately polar organic compounds.[12]
DMSO-d₆2.50A polar aprotic solvent with excellent dissolving power.[12]
Deuterium Oxide (D₂O)4.79Used for highly polar, water-soluble compounds.[11]
Acetone-d₆2.05A polar aprotic solvent, useful for a wide range of compounds.

Q2: I'm using a deuterated solvent, but I still see a significant water peak. What should I do?

A: Water contamination is a frequent problem, as many deuterated solvents are hygroscopic (tend to absorb moisture from the air).

  • Causality: Even small amounts of H₂O in your solvent or sample can produce a broad singlet in the spectrum, which can obscure analyte signals, particularly for protons on -OH or -NH groups that undergo chemical exchange.[13]

  • Solutions:

    • Use High-Purity Solvents: Purchase high-purity deuterated solvents in single-use ampoules to minimize exposure to atmospheric moisture.[11]

    • Dry Equipment: Thoroughly dry your NMR tubes and any glassware in an oven before use.[11]

    • Handle in a Dry Atmosphere: Prepare your samples under an inert atmosphere (e.g., in a glove box with dry nitrogen or argon) if your compound is particularly sensitive.[11]

    • Lyophilize the Sample: If your sample can tolerate it, freeze-drying (lyophilization) from D₂O can remove residual water.

Q3: My baseline is rolling and the peaks are not sharp (poorly shimmed). How can I improve this?

A: Poor shimming, or the process of homogenizing the magnetic field across the sample volume, is a major cause of distorted peaks and an unstable baseline.

  • Causality: An inhomogeneous magnetic field causes nuclei in different parts of the sample to resonate at slightly different frequencies, leading to broad, asymmetric peaks and a rolling baseline.

  • Solution: Automated and Manual Shimming:

    • Always run the instrument's automated shimming routine before acquiring data.

    • For high-resolution spectra, manual adjustment of the shims may be necessary. The deuterium lock signal is used to monitor the shimming process.[10] Focus on adjusting the Z1 and Z2 shims first to correct the peak shape, followed by spinning (X and Y) and non-spinning shims for finer adjustments.

Protocol: Standard NMR Sample Preparation
  • Weigh Sample: Accurately weigh approximately 5-10 mg of 1-(4-Fluoro-2-methylphenyl)propan-2-amine directly into a clean, dry vial.

  • Add Solvent: Using a dry syringe, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[14]

  • Dissolve: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Cap and Label: Cap the NMR tube and label it clearly.

  • Acquire Data: Insert the tube into the spectrometer, lock onto the deuterium signal of the solvent, shim the magnetic field, and begin data acquisition. Increase the number of scans to improve the SNR for dilute samples.[2]

Workflow: Improving NMR Data Quality

Caption: Workflow for troubleshooting poor NMR spectral quality.

Troubleshooting Guide: Mass Spectrometry (MS)

Whether coupled with Gas Chromatography (GC) or Liquid Chromatography (LC), MS analysis is prone to noise from chemical, electronic, and environmental sources.[1][15]

Q1: I'm seeing a high, noisy baseline in my LC-MS chromatogram. What are the likely causes?

A: A high or noisy baseline in LC-MS often points to contamination in the mobile phase or a problem with the system itself.

  • Causality: Contaminants in solvents, even at trace levels, can become concentrated on the column and elute during a gradient, causing a rising baseline or "phantom peaks".[16] Dissolved gases in the mobile phase can also cause instability.[16]

  • Solutions:

    • Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. Water should be of the highest purity available (e.g., 18.2 MΩ·cm).[16]

    • Degas Mobile Phase: Ensure your system's in-line degasser is functioning correctly. If not available, sparging with helium or sonicating the mobile phase can help remove dissolved gases.[16]

    • Clean the System: Flush the system thoroughly with a strong solvent (like isopropanol) to remove accumulated contaminants. If a new column has just been installed, it may need conditioning to wash away residual packing solvents.[17]

    • Check for Leaks: Inspect all fittings for leaks, which can introduce air and cause pressure fluctuations and baseline noise.[5]

Q2: My GC-MS background is full of siloxane peaks (m/z 207, 281, 355). Where are they coming from?

A: These are characteristic ions of polysiloxanes, which are common contaminants in GC-MS.

  • Causality: The two most common sources are bleed from the GC column's stationary phase (especially at high temperatures) and bleed from the injection port septum.[1][18]

  • Solutions:

    • Use Low-Bleed Septa and Columns: Install high-quality, low-bleed septa and columns designed for MS applications.[18]

    • Condition New Components: Properly condition new septa and columns according to the manufacturer's instructions before connecting the column to the mass spectrometer. This involves heating them under a flow of carrier gas to remove volatile contaminants.

    • Minimize Injector Temperature: Use the lowest injector temperature that allows for efficient volatilization of your analyte to reduce septum degradation.[18]

    • Regular Maintenance: Regularly replace the injection port liner and septum.

Q3: My analyte signal is weak and suppressed by the sample matrix. How can I reduce this chemical noise?

A: Matrix effects, where co-eluting compounds from the sample interfere with the ionization of the target analyte, are a major source of chemical noise and signal suppression.[1]

  • Causality: In electrospray ionization (ESI), for example, other compounds in the sample droplet can compete with your analyte for charge, reducing its ionization efficiency and thus its signal intensity.

  • Solutions:

    • Sample Preparation: Implement a sample cleanup step to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective.

    • Chromatographic Separation: Optimize your LC or GC method to achieve better separation between your analyte and interfering compounds.[19]

    • Tandem Mass Spectrometry (MS/MS): This is a very powerful technique for eliminating chemical noise.[1] By selecting a specific precursor ion (the molecular ion of your analyte) and fragmenting it to produce unique product ions, you can filter out nearly all other background ions. This is often done using Multiple Reaction Monitoring (MRM).[19]

Protocol: Solid-Phase Extraction (SPE) for LC-MS Sample Cleanup

This protocol is a general example for isolating a basic compound like an amine from a biological matrix using a mixed-mode cation exchange SPE cartridge.

  • Condition Cartridge: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate Cartridge: Pass 1 mL of a weak buffer (e.g., 2% formic acid in water) through the cartridge.

  • Load Sample: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of the weak buffer to remove neutral and acidic interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the 1-(4-Fluoro-2-methylphenyl)propan-2-amine with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Diagram: Troubleshooting HPLC Baseline Noise

HPLC_Noise_Troubleshooting Start Noisy or Drifting Baseline NoiseType Is the noise periodic or random? Start->NoiseType PumpIssue Periodic Noise: Check Pump NoiseType->PumpIssue Periodic DetectorIssue Random Noise: Check Detector/Flow Path NoiseType->DetectorIssue Random CheckLeaks Check for leaks in pump heads, check valves, and fittings. PumpIssue->CheckLeaks CheckLamp Check detector lamp life. Ensure cell is clean. DetectorIssue->CheckLamp CheckBubbles Degas mobile phase. Purge the pump. CheckLeaks->CheckBubbles DriftIssue Is the baseline consistently drifting? CheckBubbles->DriftIssue CheckContamination Contamination Issue? CheckLamp->CheckContamination SolventContam Use fresh, HPLC-grade mobile phase. CheckContamination->SolventContam Yes ColumnContam Flush or replace column. CheckContamination->ColumnContam Yes CheckContamination->DriftIssue CheckContamination->DriftIssue No SolventContam->DriftIssue ColumnContam->DriftIssue TempFluctuation Use a column oven. Check lab temperature stability. DriftIssue->TempFluctuation Yes Equilibration Ensure sufficient column equilibration time. DriftIssue->Equilibration Yes Resolved Stable Baseline DriftIssue->Resolved No TempFluctuation->Resolved Equilibration->Resolved

Caption: Decision tree for identifying sources of HPLC baseline noise.

References

  • A Closer Look at Dynamic Range and Signal to Noise Ratio in Spectrometers. (2023, October 4). Ocean Insight. [Link]

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. [Link]

  • Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. (2025, November 24). ACS Publications. [Link]

  • Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet. (2020, December 30). Analytical Chemistry - ACS Publications. [Link]

  • The Importance of Dynamic Range and Signal to Noise Ratio in Spectrometers. (n.d.). Ocean Insight. [Link]

  • Improving the Signal-to-Noise Ratio. (2021, September 12). Chemistry LibreTexts. [Link]

  • Common Causes of Baseline Noise. (2020, August 31). HPLC Repair Services. [Link]

  • Elimination of Memory Peaks and GC Background Noise. (n.d.). Scientific Instrument Services. [Link]

  • Adaptive Noise Estimation and Denoising with Deep Learning for NMR Spectroscopy. (n.d.). ProQuest. [Link]

  • Eliminating High Background Noise on New Cogent Columns. (2026, February 15). MICROSOLV. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. [Link]

  • HPLC Troubleshooting: What is causing baseline noise? (2022, October 25). YouTube. [Link]

  • Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. (2025, November 24). PubMed. [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. [Link]

  • Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis. (2019, November 4). ACS Publications. [Link]

  • Tetramethylsilane (TMS) & Deuterated Solvents. (2026, March 10). Save My Exams. [Link]

  • Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless? (2026, March 12). Spectroscopy Online. [Link]

  • Noise model of the cryogenic nuclear magnetic resonance spectroscopy system's receiving chain. (2022, March 18). Taylor & Francis Online. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (n.d.). LCGC International. [Link]

  • A Simple Method for NMR t1 Noise Suppression. (n.d.). PMC - NIH. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks. [Link]

  • Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis. (n.d.). ResearchGate. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). MDPI. [Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.). Shimadzu. [Link]

  • Spectroscopic and crystallographic characterization of two cathinone derivatives. (n.d.). Springer. [Link]

  • Identification and Quantification of Organic Contaminants and Evaluation of Their Effects on Amine Foaming in the Natural Gas Sweetening Industry. (2022, December 8). ACS Omega. [Link]

  • Spectroscopic Sample Preparation: Techniques for Accurate Results. (2025, October 7). Metkon. [Link]

  • Spectroscopic and crystallographic characterization of two cathinone derivatives. (n.d.). ResearchGate. [Link]

  • Sample preparation for atomic spectroscopic analysis: An overview. (n.d.). Prime Scholars. [Link]

  • Contaminants in Amine Gas Treating. (n.d.). ResearchGate. [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. (n.d.). MDPI. [Link]

  • Sample Preparation Options for Aroma Analysis. (n.d.). Chromatography Today. [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). DTIC. [Link]

  • 1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. (2022, April 22). MDPI. [Link]

  • Chemical analysis in amine system operations. (n.d.). ePTQ.com. [Link]

  • Tracking Aromatic Amines from Sources to Surface Waters. (n.d.). PMC - NIH. [Link]

  • 1-Fluoro-2-methylpropan-2-amine. (n.d.). PubChem - NIH. [Link]

  • Sample preparation for the determination of AOF in water samples. (n.d.). Analytik Jena. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Receptor Affinity: 4-Fluoroamphetamine and Novel Phenylethylamine Analogs

A Guide for Researchers in Neuropharmacology and Drug Development In the dynamic field of neuropharmacology, understanding the precise interactions of novel psychoactive compounds with neural receptors is paramount for p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Neuropharmacology and Drug Development

In the dynamic field of neuropharmacology, understanding the precise interactions of novel psychoactive compounds with neural receptors is paramount for predicting their pharmacological effects and therapeutic potential. This guide provides a comparative framework for assessing the receptor affinity profile of a lesser-known compound, 1-(4-fluoro-2-methylphenyl)propan-2-amine, against the well-characterized research chemical, 4-fluoroamphetamine (4-FA).

While comprehensive receptor binding data for 1-(4-fluoro-2-methylphenyl)propan-2-amine is not extensively available in public literature, this guide will use the established profile of 4-FA as a reference to outline the methodologies and data interpretation necessary for such a comparative analysis. This approach serves as a practical blueprint for researchers seeking to characterize novel substances.

Introduction to the Compounds

4-Fluoroamphetamine (4-FA)

4-Fluoroamphetamine is a psychoactive research chemical belonging to the phenethylamine and substituted amphetamine classes.[1] It is known to produce stimulant and entactogenic effects, with a pharmacological profile that is often described as being intermediate between that of traditional amphetamine and MDMA.[2] This unique profile is a direct consequence of its interaction with monoamine transporters and various neurotransmitter receptors.

1-(4-fluoro-2-methylphenyl)propan-2-amine

1-(4-fluoro-2-methylphenyl)propan-2-amine is a structural analog of 4-FA, with the key difference being the addition of a methyl group at the 2-position of the phenyl ring. This seemingly minor structural modification can significantly alter the compound's steric and electronic properties, potentially leading to a distinct receptor affinity profile and, consequently, different pharmacological effects. The systematic evaluation of such analogs is crucial for structure-activity relationship (SAR) studies in drug discovery.

Comparative Receptor Affinity Profile

To effectively compare these two compounds, a comprehensive in vitro analysis of their binding affinities (Ki) and functional activities (IC50 or EC50) at key neurological targets is required. The primary targets of interest for amphetamine-like compounds include the monoamine transporters and a range of serotonin and dopamine receptors.

Data for 4-Fluoroamphetamine (4-FA)

The following table summarizes the available experimental data for 4-FA's interaction with major monoamine transporters and select serotonin receptors. This data serves as a benchmark for the hypothetical comparison with its 2-methyl analog.

TargetParameterValue (nM)
Monoamine Transporters
Dopamine Transporter (DAT)EC₅₀ (Release)200
IC₅₀ (Uptake)770
Serotonin Transporter (SERT)EC₅₀ (Release)730
IC₅₀ (Uptake)6800
Norepinephrine Transporter (NET)EC₅₀ (Release)37
IC₅₀ (Uptake)420
Serotonin Receptors
5-HT₂ₐ ReceptorKᵢ11,300
5-HT₂ₒ ReceptorKᵢ7,800
Enzyme Inhibition
MAO-AIC₅₀16,000

Data sourced from multiple studies and compiled for comparative purposes.[1][3]

Hypothetical Profile for 1-(4-fluoro-2-methylphenyl)propan-2-amine

Experimental Methodologies

The determination of receptor affinity and functional activity is achieved through a series of well-established in vitro assays. The following are detailed protocols for two of the most critical assays in this context.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Principle: The assay operates on the principle of competitive binding. A constant concentration of a high-affinity radioligand for the target receptor is incubated with a preparation of cell membranes expressing that receptor. The test compound is added in increasing concentrations, and its ability to displace the radioligand is quantified by measuring the decrease in radioactivity bound to the membranes.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ, D₂).

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[4]

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ or [³H]spiperone for D₂), and varying concentrations of the test compound (1-(4-fluoro-2-methylphenyl)propan-2-amine or 4-FA).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

Receptor_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Cells Cells Expressing Target Receptor Membranes Isolated Cell Membranes Cells->Membranes Homogenization & Centrifugation Assay_Plate 96-Well Plate Membranes->Assay_Plate Filtration Filtration Assay_Plate->Filtration Incubation Radioligand Radioligand Radioligand->Assay_Plate Test_Compound Test Compound Test_Compound->Assay_Plate Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Monoamine Transporter Uptake Inhibition Assay (IC50)

This functional assay measures the ability of a test compound to inhibit the reuptake of monoamine neurotransmitters by their respective transporters.

Principle: Cells expressing a specific monoamine transporter (DAT, SERT, or NET) are incubated with a radiolabeled substrate for that transporter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine). The test compound is added at various concentrations, and its ability to block the uptake of the radiolabeled substrate into the cells is measured.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

    • On the day of the experiment, wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer).[5]

  • Assay Setup:

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (for control).

    • Add the radiolabeled substrate (e.g., [³H]dopamine) to initiate the uptake reaction.[5]

  • Incubation:

    • Incubate for a short period at room temperature or 37°C to allow for substrate uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells to release the intracellular contents.

  • Detection:

    • Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting curve.

Signaling Pathways and Functional Implications

The interaction of these compounds with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting the functional consequences of receptor binding.

Serotonin Receptor Signaling

Most serotonin receptors, with the exception of the 5-HT₃ receptor, are G-protein coupled receptors (GPCRs).[6][7] The 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ) primarily couple to Gq/11 proteins.[8]

  • Activation of the Gq/11 Pathway:

    • Binding of an agonist (e.g., serotonin or a psychoactive compound) to a 5-HT₂ receptor activates the associated Gq/11 protein.

    • The activated Gαq subunit stimulates phospholipase C (PLC).

    • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8]

    • IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

    • DAG, along with Ca²⁺, activates protein kinase C (PKC).

    • These signaling events ultimately lead to the modulation of various cellular processes, including neuronal excitability and gene expression.

Serotonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Agonist Binding PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Cellular_Response Cellular Response PKC->Cellular_Response

Caption: Simplified Gq-coupled 5-HT2A receptor signaling pathway.

Dopamine Receptor Signaling

Dopamine receptors are also GPCRs and are broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families.

  • D₁-like Receptor Signaling (Gs-coupled):

    • Activation of D₁-like receptors stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.

    • cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.

  • D₂-like Receptor Signaling (Gi/o-coupled):

    • Activation of D₂-like receptors inhibits adenylyl cyclase through a Gi/o protein, resulting in a decrease in cAMP levels.[9]

    • This leads to a reduction in PKA activity.

Conclusion and Future Directions

The comprehensive characterization of novel psychoactive compounds is a cornerstone of modern neuropharmacology. While a direct comparison of the receptor affinities of 1-(4-fluoro-2-methylphenyl)propan-2-amine and 4-fluoroamphetamine is currently limited by the lack of available data for the former, this guide provides a robust framework for conducting such an investigation.

By employing standardized in vitro assays, researchers can generate the necessary data to build a complete receptor affinity profile for novel compounds. This data, when compared to well-characterized substances like 4-FA, allows for a deeper understanding of structure-activity relationships and provides a strong foundation for predicting the pharmacological and toxicological properties of new chemical entities. Future research should focus on the systematic evaluation of such analogs to expand our knowledge of how subtle structural modifications can dramatically influence the interaction of a molecule with its biological targets.

References

  • 4-Fluoroamphetamine - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Serotonergic Synapse Pathway - Creative Diagnostics. (n.d.). Retrieved March 17, 2026, from [Link]

  • Serotonin Receptor Signaling | GeneGlobe - QIAGEN. (n.d.). Retrieved March 17, 2026, from [Link]

  • Signaling pathways of the serotonin receptor (5-HTR) subtypes.... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Serotonin Receptors: The brain's chemical communicators | Protein Data Bank in Europe. (n.d.). Retrieved March 17, 2026, from [Link]

  • 4-Fluoroamphetamine (4-FA) Critical Review Report - LJMU Research Online. (2017). Retrieved March 17, 2026, from [Link]

  • A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State - Taylor & Francis. (2019). Retrieved March 17, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (2020). Retrieved March 17, 2026, from [Link]

  • D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Retrieved March 17, 2026, from [Link]

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Comparative

Analytical Guide: Cross-Reactivity of 1-(4-Fluoro-2-methylphenyl)propan-2-amine in Standard Immunoassay Screens

As a Senior Application Scientist specializing in analytical toxicology and assay development, one of the most persistent challenges I encounter in high-throughput screening is the unpredictable cross-reactivity of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in analytical toxicology and assay development, one of the most persistent challenges I encounter in high-throughput screening is the unpredictable cross-reactivity of novel psychoactive substances (NPS). 1-(4-Fluoro-2-methylphenyl)propan-2-amine —a ring-substituted designer amphetamine—poses a significant analytical hurdle. Because its core phenethylamine backbone remains intact, it actively competes with labeled antigens in standard Drugs of Abuse (DoA) immunoassays, frequently resulting in presumptive false positives.

This guide objectively compares the immunoassay interference profile of 1-(4-Fluoro-2-methylphenyl)propan-2-amine against established amphetamine analogs and provides a self-validating experimental workflow to ensure scientific integrity during confirmation testing.

Mechanistic Causality of Immunoassay Interference

Immunoassays such as the Syva EMIT II Plus and Roche KIMS rely on antibodies raised against d-amphetamine or d-methamphetamine. The binding pockets of these antibodies primarily recognize the primary amine and the alpha-methyl group of the aliphatic chain.

In the case of 1-(4-Fluoro-2-methylphenyl)propan-2-amine, the addition of a fluorine atom at the para-position (4-fluoro) and a methyl group at the ortho-position (2-methyl) subtly alters the electron density of the phenyl ring. However, the van der Waals radius of fluorine (1.47 Å) is relatively close to that of hydrogen (1.20 Å). Consequently, the steric bulk introduced by these substitutions is not sufficient to completely occlude the molecule from the antibody's binding pocket. This structural homology allows the designer drug to displace the enzyme-labeled antigen, modulating the signal and triggering a positive result[1].

BindingMechanism Antibody Anti-Amphetamine Antibody Signal Signal Modulation (False Positive) Antibody->Signal Displaces Labeled Antigen Amphetamine Target: d-Amphetamine (High Affinity) Amphetamine->Antibody Native Binding TargetCmpd Interferent: 4-Fluoro-2-methyl- amphetamine (Moderate Affinity) TargetCmpd->Antibody Cross-Reactivity (Steric fit of 4-F & 2-CH3)

Competitive binding mechanism of fluorinated amphetamines in standard immunoassay screens.

Comparative Cross-Reactivity Profiles

To accurately predict and understand the behavior of 1-(4-Fluoro-2-methylphenyl)propan-2-amine, we must benchmark it against its constituent structural analogs: 4-fluoroamphetamine (4-FA), 4-methylamphetamine (4-MA), and 4-fluoromethamphetamine (4-FMA). Experimental data demonstrates that designer amphetamines with these specific ring substitutions exhibit significant cross-reactivity in amphetamine-specific assays, while showing negligible interference in MDMA-specific panels[1][2].

Table 1: Immunoassay Cross-Reactivity of Substituted Amphetamines

CompoundStructural ModificationSyva EMIT II Plus (Amphetamines)Roche KIMS (Amphetamines II)Microgenics (MDMA)
d-Amphetamine None (Reference)1000 ng/mL (Cutoff)1000 ng/mL (Cutoff)Negative
4-Fluoroamphetamine (4-FA) 4-FluoroPositive (5000 ng/mL)PositiveNegative / Low
4-Methylamphetamine (4-MA) 4-MethylPositivePositive (250 ng/mL)Negative
4-Fluoromethamphetamine (4-FMA) 4-Fluoro, N-MethylPositivePositive (750 ng/mL)Negative
1-(4-Fluoro-2-methylphenyl)propan-2-amine 4-Fluoro, 2-Methyl High Predicted Interference High Predicted Interference Negative

*Inferred based on the established cross-reactivity of its constituent functional groups (4-fluoro and methyl substitutions) in primary amine analogs[1].

Self-Validating Experimental Protocol: Assessing Cross-Reactivity

To definitively characterize the cross-reactivity of 1-(4-Fluoro-2-methylphenyl)propan-2-amine in your laboratory, you must implement a two-tiered orthogonal workflow. Relying solely on immunoassay data is analytically unsound due to potential matrix effects. The following protocol establishes a self-validating system by coupling dose-response screening with definitive GC-MS confirmation[3].

Workflow Urine Drug-Free Urine Matrix Spike Spike Target Amine (100 - 10,000 ng/mL) Urine->Spike Screen Immunoassay Screen (EMIT II / KIMS) Spike->Screen Decision Signal > Cutoff? Screen->Decision Decision->Spike No (Increase Conc.) GCMS GC-MS Confirmation (HFBA Derivatization) Decision->GCMS Yes (Presumptive Positive) Result Quantify Interference & Ion Ratio Assessment GCMS->Result

Two-tiered self-validating workflow for immunoassay interference and GC-MS confirmation.

Phase 1: Dose-Response Spiking (Immunoassay)
  • Matrix Preparation: Obtain certified drug-free human urine.

    • Causality: Ensures the baseline absorbance/fluorescence is not skewed by endogenous sympathomimetic amines, providing a true zero-point for the assay.

  • Serial Dilution: Spike 1-(4-Fluoro-2-methylphenyl)propan-2-amine into the urine matrix at concentrations ranging from 100 ng/mL to 10,000 ng/mL.

  • Assay Execution: Run the spiked samples through standard panels (e.g., Syva EMIT II Plus, Roche KIMS).

    • Causality: These assays rely on competitive binding. Determining the exact concentration that triggers a signal equivalent to the 1000 ng/mL d-amphetamine cutoff establishes the compound's precise percentage of cross-reactivity.

Phase 2: Orthogonal Confirmation (GC-MS)
  • Liquid-Liquid Extraction (LLE): Extract the amine from the urine matrix under basic conditions (pH > 9) into an organic solvent.

  • Derivatization: React the extract with Heptafluorobutyric anhydride (HFBA) or R(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (R-MTPAC)[1].

    • Causality: Primary amines are highly polar and can cause severe peak tailing in Gas Chromatography. HFBA derivatization replaces the active hydrogen with a fluorinated acyl group. This drastically increases volatility, improves peak shape, and generates unique, high-mass fragments for Selected Ion Monitoring (SIM), preventing co-elution issues with endogenous compounds[3].

  • Data Analysis: Compare the retention time and ion ratios against a certified reference material.

    • Causality: Immunoassays cannot distinguish between structural isomers. GC-MS provides definitive molecular identification, validating whether the initial screening positive was a true cross-reaction or a matrix artifact[3].

Implications for Drug Development & Toxicology

For drug development professionals and toxicologists, understanding the cross-reactivity of 1-(4-Fluoro-2-methylphenyl)propan-2-amine is critical. Laboratories utilizing GC-MS selected-ion-monitoring confirmation methods must be aware that designer amphetamines can cause potential chromatographic and mass spectral interferences in the form of ion ratio and quantitative failures[3]. Careful ion selection, proper selectivity studies during method validation, and rigid spectral acceptance criteria are non-negotiable requirements to assure the robustness of your analytical pipeline.

Sources

Comparative

Comparing solid-phase extraction techniques for 1-(4-Fluoro-2-methylphenyl)propan-2-amine isolation

Comparative Solid-Phase Extraction (SPE) Guide for 1-(4-Fluoro-2-methylphenyl)propan-2-amine Isolation Executive Summary The isolation of 1-(4-Fluoro-2-methylphenyl)propan-2-amine —a ring-methylated, fluorinated amphetam...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Solid-Phase Extraction (SPE) Guide for 1-(4-Fluoro-2-methylphenyl)propan-2-amine Isolation

Executive Summary

The isolation of 1-(4-Fluoro-2-methylphenyl)propan-2-amine —a ring-methylated, fluorinated amphetamine derivative—from complex biological or environmental matrices presents a significant analytical challenge. As a primary amine with a predicted pKa of ~9.9 and a LogP of ~1.8 to 2.0, this compound is highly polar in its ionized state at physiological pH but retains lipophilic characteristics due to its fluorinated aromatic ring[1][2].

When coupling Solid-Phase Extraction (SPE) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the primary obstacle is ion suppression caused by co-eluting matrix components, particularly endogenous phospholipids. This guide objectively compares three prominent SPE methodologies—Hydrophilic-Lipophilic Balance (HLB), Mixed-Mode Cation Exchange (MCX), and Molecularly Imprinted Polymers (MISPE)—evaluating their mechanistic efficacy, recovery rates, and ability to produce self-validating, interference-free extracts[3][4].

Mechanistic Evaluation of SPE Sorbents

To understand why certain sorbents fail while others succeed, we must examine the causality of their chemical interactions with 1-(4-Fluoro-2-methylphenyl)propan-2-amine.

Hydrophilic-Lipophilic Balance (HLB)

HLB is a universal, reversed-phase polymeric sorbent. It relies entirely on Van der Waals forces and hydrophobic interactions.

  • The Flaw for Amines: Because 1-(4-Fluoro-2-methylphenyl)propan-2-amine is relatively small and polar, it does not bind strongly to the hydrophobic backbone. Consequently, the wash step must be kept weak (e.g., 5% methanol) to prevent premature elution of the analyte. This weak wash is insufficient to disrupt the hydrophobic binding of large matrix phospholipids, which then co-elute with the target analyte in the final 100% organic elution step, causing severe ion suppression[3][4].

Mixed-Mode Cation Exchange (MCX)

MCX sorbents combine a reversed-phase backbone with strong cation-exchange groups (sulfonic acid, −SO3−​ ).

  • The Causality of Success: By acidifying the sample (pH < 7), the primary amine of the analyte is fully protonated ( −NH3+​ ). It forms a strong electrostatic bond with the sulfonate group. This dual-retention mechanism allows for an aggressive wash step using 100% methanol. The organic wash strips away neutral lipids and phospholipids without breaking the ionic bond of the analyte. Elution is then achieved by raising the pH (using 5% NH4​OH in methanol), which deprotonates the amine, neutralizing its charge and releasing it from the sorbent[4].

Molecularly Imprinted Polymers (MISPE)

MISPE utilizes synthetic polymers synthesized around a "dummy template" (e.g., N-methylphenethylamine) to create highly specific recognition cavities for amphetamine-type stimulants[5][6].

  • The Trade-off: While MISPE offers unparalleled selectivity and nearly eliminates matrix effects, commercial availability for specific novel derivatives like 1-(4-Fluoro-2-methylphenyl)propan-2-amine is limited, and batch-to-batch reproducibility can be a concern for high-throughput clinical labs[3].

Visualizing the Extraction Logic

Workflow cluster_MCX MCX Pathway (Optimal) cluster_HLB HLB Pathway (Suboptimal) Start Sample Preparation Spike with Deuterated IS MCX_Load Load Sample (Acidified, pH < 7) Start->MCX_Load HLB_Load Load Sample (Neutral pH) Start->HLB_Load MCX_Wash1 Wash 1: 2% Formic Acid (Removes Acidic Impurities) MCX_Load->MCX_Wash1 MCX_Wash2 Wash 2: 100% Methanol (Removes Phospholipids) MCX_Wash1->MCX_Wash2 MCX_Elute Elute: 5% NH4OH in MeOH (Deprotonates Amine) MCX_Wash2->MCX_Elute MCX_Result Clean Extract <15% Ion Suppression MCX_Elute->MCX_Result HLB_Wash Wash: 5% Methanol (Weak Wash) HLB_Load->HLB_Wash HLB_Elute Elute: 100% Methanol (Co-elutes Phospholipids) HLB_Wash->HLB_Elute HLB_Result Dirty Extract >70% Ion Suppression HLB_Elute->HLB_Result

Caption: Workflow comparison of MCX vs HLB solid-phase extraction for basic amine isolation.

Mechanism Amine Target Amine (Protonated) pKa ~9.9 Interaction Electrostatic Bond (Ion-Exchange) Amine->Interaction Sorbent MCX Sorbent Sulfonate Group Sorbent->Interaction Wash 100% MeOH Wash (Lipids Removed) Interaction->Wash Retained Elution 5% NH4OH Elution (pH > 10.5) Wash->Elution Proceed Release Analyte Released for LC-MS/MS Elution->Release Breaks Bond

Caption: Chemical interaction mechanism of 1-(4-Fluoro-2-methylphenyl)propan-2-amine on MCX sorbents.

Comparative Performance Data

The following data extrapolates the performance of these sorbents based on peer-reviewed clinical extraction studies of structurally homologous amphetamine-type stimulants[3][4][5].

ParameterOasis HLB (Reversed-Phase)Oasis MCX (Mixed-Mode)MISPE (Molecularly Imprinted)
Primary Retention Hydrophobic (Van der Waals)Hydrophobic + Cation ExchangeCavity Recognition + H-Bonding
Maximum Wash Strength 5% Methanol100% Methanol100% Acetonitrile / Dichloromethane
Matrix Effect (Suppression) Severe (-70% to -85%)Minimal (-10% to -20%)Negligible (< -5%)
Absolute Recovery 55% - 75%92% - 105%90% - 110%
Phospholipid Removal PoorExcellentExcellent
Scalability & Cost High Scalability / Low CostHigh Scalability / Medium CostLow Scalability / High Cost

Step-by-Step Self-Validating MCX Protocol

To ensure scientific integrity, this protocol incorporates a self-validating framework using the Matuszewski method for assessing true recovery versus matrix effects.

Phase 1: System Suitability & Sample Preparation
  • Internal Standard Spiking: Aliquot 200μL of biological matrix (e.g., plasma or urine). Spike with 10μL of a deuterated internal standard (e.g., Amphetamine-d5 or a synthesized 4-fluoro-analog-d3) to yield a final concentration of 50ng/mL . Causality: The IS corrects for any volumetric losses or residual ion suppression during MS ionization.

  • Acidification: Add 200μL of 4%H3​PO4​ (Phosphoric acid) to the sample. Vortex for 30 seconds. Causality: Drops the sample pH well below the analyte's pKa of 9.9, ensuring 100% protonation of the primary amine for optimal ion-exchange binding.

Phase 2: Solid-Phase Extraction (Using 30mg/1cc MCX Cartridges)
  • Conditioning: Pass 1mL of Methanol through the cartridge, followed by 1mL of LC-MS grade Water. (Note: If using modern "PRiME" MCX plates, conditioning may be bypassed).

  • Loading: Apply the acidified sample to the cartridge at a flow rate of ∼1mL/min .

  • Wash 1 (Aqueous): Pass 1mL of 2% Formic Acid in water. Causality: Removes highly polar, water-soluble interferences and acidic compounds.

  • Wash 2 (Organic): Pass 1mL of 100% Methanol. Causality: The critical step. The analyte remains locked to the sorbent via ionic bonds, while the 100% organic solvent dissolves and washes away neutral lipids, proteins, and phospholipids.

  • Drying: Apply maximum vacuum (15 in. Hg) for 2 minutes to remove residual wash solvents.

  • Elution: Elute the target compound with 2×500μL of 5%NH4​OH (Ammonium Hydroxide) in Methanol. Causality: The high pH (>10.5) neutralizes the primary amine, breaking the electrostatic bond with the sulfonate group and releasing the analyte.

Phase 3: Reconstitution & Self-Validation
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40∘C .

  • Reconstitution: Reconstitute in 100μL of initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Validation Calculation: Run three sets of samples to validate the method:

    • Set 1: Neat standards in mobile phase.

    • Set 2: Blank matrix extracted, then spiked post-extraction.

    • Set 3: Matrix spiked pre-extraction (the actual protocol).

    • Matrix Effect (ME) = (AreaSet2​/AreaSet1​)×100

    • Extraction Recovery (RE) = (AreaSet3​/AreaSet2​)×100

By adhering to this MCX protocol, laboratories can expect recoveries exceeding 90% for 1-(4-Fluoro-2-methylphenyl)propan-2-amine, with matrix effects kept strictly below the 15% threshold required by rigorous clinical and forensic validation guidelines.

References

  • González-Mariño, I., Quintana, J. B., Rodríguez, I., & Cela, R. (2009). Comparison of molecularly imprinted, mixed-mode and hydrophilic balance sorbents performance in the solid-phase extraction of amphetamine drugs from wastewater samples for liquid chromatography-tandem mass spectrometry determination. Journal of Chromatography A. [Link]

  • Waters Corporation. (2016). Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research. Waters Application Notes.[Link]

  • Sorribes-Soriano, A., et al. (2023). Recent Trends in Solid-Phase Microextraction for the Monitoring of Drugs of Abuse in Wastewater. MDPI Separations.[Link]

  • Margalho, C., et al. (2024). The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. MDPI International Journal of Molecular Sciences.[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Fluoro-2-methylphenyl)propan-2-amine proper disposal procedures

As a Senior Application Scientist, I understand that moving beyond the synthesis and application of a compound to its responsible disposal is paramount for ensuring laboratory safety and environmental stewardship. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that moving beyond the synthesis and application of a compound to its responsible disposal is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Fluoro-2-methylphenyl)propan-2-amine, grounded in established safety principles and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and safely, reinforcing the culture of safety that underpins successful research.

This document is structured to provide not just a procedure, but the scientific rationale behind it. We will begin with a thorough hazard assessment, followed by detailed protocols for waste handling, containerization, and final disposal, and conclude with procedures for decontaminating empty containers.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a complete understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 1-(4-Fluoro-2-methylphenyl)propan-2-amine was not publicly available at the time of this writing, we can infer its likely hazard profile from its chemical class (a substituted propyl-2-amine) and data on a closely related analogue, 1-(4-Fluorophenyl)propan-2-amine[1].

Users must always consult the manufacturer-provided SDS for the specific chemical they are using as the primary source of information.

Based on available data for similar compounds, 1-(4-Fluoro-2-methylphenyl)propan-2-amine should be treated as a hazardous substance. Amines as a class can be corrosive and are often incompatible with acids and oxidizing agents[2][3]. The presence of a fluorinated phenyl group necessitates careful handling.

Table 1: Anticipated Hazard Profile

Hazard ClassificationDescriptionRecommended Precaution
Skin Corrosion/Irritation Likely to cause skin irritation upon contact.Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling[1][4].
Serious Eye Damage/Irritation Likely to cause serious eye irritation.Wear splash goggles or safety glasses with side shields[1][4].
Respiratory Irritation May cause respiratory irritation if inhaled.Handle only in a well-ventilated area or a chemical fume hood[1][5].
Aquatic Toxicity Many complex organic molecules are toxic to aquatic life.Do not discharge into drains or surface waters[4][6].

Given these potential hazards, all waste containing 1-(4-Fluoro-2-methylphenyl)propan-2-amine, including pure substance, reaction mixtures, and contaminated materials, must be classified and disposed of as hazardous chemical waste . Do not dispose of this chemical down the sink or in the regular trash[7][8].

Part 2: Immediate Safety and Spill Control

Proper disposal planning includes being prepared for accidental spills. A spill should be treated as an immediate priority.

Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles[1].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber)[9].

  • Body Protection: A standard laboratory coat.

Spill Cleanup Protocol

For incidental spills of a manageable quantity within a laboratory setting:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: If not already working in one, ensure the area is well-ventilated or move the operation into a fume hood.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or commercial spill pillows to dike the spill and prevent it from spreading[10][11].

  • Absorb the Material: Working from the outside in, apply the absorbent material to the spill. Avoid direct contact with the chemical[11].

  • Collect Waste: Carefully scoop the absorbed material and place it into a designated, compatible container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials and rinsate as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the spill cleanup waste container following the procedures outlined in Part 3.

Part 3: Step-by-Step Disposal Protocol

The disposal of 1-(4-Fluoro-2-methylphenyl)propan-2-amine must be conducted in accordance with institutional policies and local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12][13].

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Identify the Waste Stream: This waste stream consists of 1-(4-Fluoro-2-methylphenyl)propan-2-amine and any materials contaminated with it.

  • Segregate from Incompatibles: This is critical. Store amine waste separately from acids, bases, and oxidizers[2]. Mixing amines with acids can cause a violent exothermic reaction.

  • Do Not Mix Waste Streams: Unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office, do not mix this amine waste with other waste streams (e.g., halogenated solvents, heavy metals)[9].

Step 2: Containerization and Labeling

The waste container serves to safely hold the material until final disposal.

  • Select a Compatible Container: Use a sturdy, leak-proof container with a tightly sealing screw cap[7][8]. High-density polyethylene (HDPE) or glass containers are often suitable. The container must be compatible with the chemical waste being stored[2].

  • Label the Container Immediately: Attach a completed hazardous waste label provided by your institution's EHS office[14][15]. The label must include:

    • The words "HAZARDOUS WASTE" [15].

    • The full chemical name: "Waste 1-(4-Fluoro-2-methylphenyl)propan-2-amine".

    • The concentration of all components in the container.

    • The associated hazards (e.g., "Irritant," "Flammable" if mixed with a flammable solvent).

    • The date accumulation started.

Step 3: Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) prior to pickup[8][14].

  • Designate an SAA: This should be at or near the point of generation and under the control of the operator[8].

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub to contain any potential leaks[7].

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste[7][8]. Leaving a funnel in the container is not acceptable[2].

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and labeling of waste; final disposal is carried out by trained professionals.

  • Contact EHS: Once the container is full or has been in accumulation for the maximum allowable time (often up to one year for partially filled containers in an SAA), contact your institution's EHS department or equivalent office to schedule a waste pickup[7][9][16].

  • Professional Disposal: The EHS office will arrange for the transport and ultimate disposal of the waste, typically via high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[13][17].

G cluster_0 Disposal Workflow for 1-(4-Fluoro-2-methylphenyl)propan-2-amine start Waste Generated assess Assess Hazards (Consult SDS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste (Keep away from acids/oxidizers) ppe->segregate containerize Select Compatible Container (HDPE or Glass) segregate->containerize label_waste Attach Hazardous Waste Label (Contents, Hazards, Date) containerize->label_waste store Store in Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store contact Container Full or Time Limit Reached? Contact EHS for Pickup store->contact end_proc Professional Disposal (via EHS Contractor) contact->end_proc Yes

Caption: Workflow for the proper disposal of 1-(4-Fluoro-2-methylphenyl)propan-2-amine waste.

Part 4: Decontamination of Empty Containers

Empty containers that once held 1-(4-Fluoro-2-methylphenyl)propan-2-amine must also be managed properly to be considered non-hazardous.

  • Triple Rinse: The standard procedure is to triple rinse the container[2][7].

  • Collect Rinsate: The first rinseate must always be collected and disposed of as hazardous waste by adding it to your 1-(4-Fluoro-2-methylphenyl)propan-2-amine waste container. For highly toxic chemicals, the first three rinses must be collected[7]. Given the irritant nature of this compound, collecting all three rinses is a best practice.

  • Deface Label: Completely remove or deface the original manufacturer's label.

  • Final Disposal: Once thoroughly rinsed and dried, the container may be disposed of in the regular trash or glass waste, pending institutional policies[9].

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest degree of environmental responsibility. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety professionals.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Spill Decontamination Kit for Aromatic Amines . Skcltd.com. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Hazardous Waste Management in Academic Laboratories . Connecticut Department of Energy & Environmental Protection. [Link]

  • Acceptable Drain Disposal Procedures . USDA ARS. [Link]

  • Safety data sheet - Relenya . BASF. [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal . American Chemistry Council. [Link]

  • SAFETY DATA SHEET - 1-Chloro-2-methylpropane . Sigma-Aldrich. [Link]

  • 1-(4-FLUORO-2-METHYLPHENYL)PROPAN-1-AMINE — Chemical Substance Information . NextSDS. [Link]

  • CHEMICAL SPILL PROCEDURES . University of North Carolina at Charlotte. [Link]

  • Spill procedure: Clean-up guidance . Queen Mary University of London. [Link]

  • Chemical Waste Management Guide . Auburn University. [Link]

  • NHT Amine Degrease Procedure . Scribd. [Link]

  • Contamination in Amine Systems . Refining Community. [Link]

  • SAFETY DATA SHEET PRF 4-44 FL . TME. [Link]

  • Guarigo - Safety data sheet . BASF. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • UWF Program for the Management and Disposal of Hazardous Waste . University of West Florida. [Link]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 1-(4-Fluoro-2-methylphenyl)propan-2-amine

This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-fluoro-2-methylphenyl)propan-2-amine. Our focus extends bey...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-fluoro-2-methylphenyl)propan-2-amine. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the protective measures required for safe and effective research. This document is structured to provide immediate, actionable intelligence for laboratory operations, emergency preparedness, and waste disposal.

Hazard Assessment: Understanding the "Why"

A thorough understanding of the potential hazards associated with 1-(4-fluoro-2-methylphenyl)propan-2-amine is fundamental to selecting appropriate PPE. While comprehensive toxicological data for this specific molecule may be limited, analysis of its chemical structure and data from analogous compounds allows for a robust risk assessment.

The primary hazards associated with structurally similar aromatic amines include:

  • Skin Irritation: Classified as a Category 2 skin irritant, this compound can cause inflammation, redness, and discomfort upon dermal contact.[1][2][3]

  • Serious Eye Irritation: As a Category 2A irritant, direct contact with the eyes can lead to significant and potentially lasting damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[2]

Given its classification as a substituted propan-2-amine, a class of compounds with known biological activity, we must operate under the assumption of potential systemic effects upon absorption. Therefore, preventing exposure through all routes—dermal, ocular, inhalation, and ingestion—is the primary directive.

Core PPE Ensemble: Your First Line of Defense

A baseline PPE ensemble is mandatory for any procedure involving 1-(4-fluoro-2-methylphenyl)propan-2-amine, regardless of the quantity being handled.

  • Hand Protection: Double-gloving with powder-free nitrile gloves is required. The inner glove should be tucked under the cuff of the lab coat, while the outer glove extends over the cuff.[4] This creates a robust barrier and simplifies the process of decontaminating or changing gloves without exposing the skin. Gloves should be changed every hour or immediately if contamination is suspected or a breach occurs.[4][5]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and fine particulates.[6][7] When handling larger quantities or performing tasks with a high splash potential (e.g., solution transfers, sonicating), the use of a full-face shield in conjunction with safety goggles is mandated.[7]

  • Body Protection: A long-sleeved, knee-length laboratory coat made of a low-permeability fabric is required.[4] Ensure that all buttons are fastened and that the fit allows for unrestricted movement. For large-scale operations or in the event of a significant spill, chemically resistant coveralls may be necessary.[7]

  • Footwear: Fully enclosed, non-porous footwear must be worn at all times in the laboratory.[7] Disposable shoe covers should be used when there is a risk of floor contamination and upon exiting the designated handling area.

Task-Specific PPE Matrix

The level of PPE must be escalated based on the specific procedure and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory tasks.

TaskRisk AssessmentRequired PPE
Weighing Solid Compound High risk of generating and inhaling fine particulates.Designated chemical fume hood or ventilated balance enclosure, double nitrile gloves, lab coat, chemical safety goggles, N95 respirator.
Preparing Stock Solutions Risk of splashes and direct skin/eye contact during dissolution and transfer.Chemical fume hood, double nitrile gloves, lab coat, chemical safety goggles, face shield.
Reaction Setup & Monitoring Moderate risk of splashes or vapor release, particularly with heated reactions.Chemical fume hood, double nitrile gloves, lab coat, chemical safety goggles.
Work-up & Purification High risk of exposure during extractions, solvent removal, and chromatography.Chemical fume hood, double nitrile gloves, chemically resistant apron over lab coat, chemical safety goggles, face shield.
Spill Cleanup High risk of direct contact and aerosol generation.Refer to Emergency Procedures (Section 5). Requires full respiratory protection and chemical-resistant suit.
Waste Disposal Moderate risk of contact during packaging and transport of waste.Double nitrile gloves, lab coat, chemical safety goggles.

Procedural Discipline: Donning and Doffing Protocols

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers: Don first, if required.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Gown: Ensure it is fully fastened.

  • Respirator: If required, perform a user seal check.

  • Goggles/Face Shield: Position securely.

  • Outer Gloves: Place over the cuff of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat/Gown: Unfasten and roll it away from the body, turning it inside out. Dispose of it properly.

  • Inner Gloves: Remove the inner pair of gloves, turning them inside out.

  • Respirator: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][4]

PPE Selection Workflow

The following diagram provides a logical workflow for selecting the appropriate level of personal protective equipment based on the task at hand.

PPE_Selection_Workflow start Start: Assess Task is_solid Handling Solid Compound? start->is_solid is_solution Handling Liquid/Solution? weighing Weighing or Transferring Powder? is_solid->weighing Yes ppe_base Baseline PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles is_solid->ppe_base No (e.g., handling sealed container) splash_risk High Splash Potential? (e.g., large volume transfer, work-up) is_solution->splash_risk Yes ppe_fume_hood Work in Fume Hood is_solution->ppe_fume_hood No weighing->ppe_fume_hood No ppe_respirator Add N95 Respirator weighing->ppe_respirator Yes aerosol_risk Aerosol Generation Risk? (e.g., sonicating, vortexing) splash_risk->aerosol_risk No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes aerosol_risk->ppe_fume_hood No aerosol_risk->ppe_face_shield Yes end Proceed with Task ppe_base->end ppe_respirator->ppe_fume_hood ppe_face_shield->ppe_fume_hood

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